Manganese tellurium trioxide
Description
Properties
CAS No. |
15851-49-7 |
|---|---|
Molecular Formula |
MnO3Te |
Molecular Weight |
230.5 g/mol |
IUPAC Name |
manganese(2+);tellurite |
InChI |
InChI=1S/Mn.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
InChI Key |
FCMCVRQIBWPOEB-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Mn+2] |
Canonical SMILES |
[O-][Te](=O)[O-].[Mn+2] |
Other CAS No. |
15851-49-7 |
Origin of Product |
United States |
Synthetic Methodologies and Growth Processes for Manganese Tellurium Oxide Materials
Conventional Solid-State Reaction Techniques
Solid-state synthesis is a foundational method for producing polycrystalline oxide materials from powdered precursors. This technique relies on the thermal diffusion of ions between adjacent solid particles at elevated temperatures to form the desired compound.
The high-temperature synthesis of manganese tellurium trioxide typically involves the direct reaction of manganese(II) oxide (MnO) or its precursors, such as manganese(II) carbonate (MnCO3), with tellurium dioxide (TeO2). The powdered reactants are intimately mixed, often through mechanical grinding, to maximize the contact area between particles.
The general reaction follows the equation: MnO + TeO₂ → MnTeO₃
This mixture is then subjected to a carefully controlled heat treatment. Studies on the MnO-TeO2 system indicate that heating temperatures between 800 °C and 1000 °C are employed. bohrium.com The process is often carried out in a controlled atmosphere, such as in air or under a nitrogen medium, to influence the valence state of manganese and prevent unwanted side reactions. bohrium.com The duration of the calcination can range from several hours to days and may involve intermediate grinding steps to ensure the homogeneity and completeness of the reaction.
| Parameter | Typical Range/Value | Purpose | Reference |
|---|---|---|---|
| Manganese Precursor | MnO, MnO₂, MnCO₃ | Source of manganese ions. | bohrium.com |
| Tellurium Precursor | TeO₂ | Source of tellurite (B1196480) ions. | bohrium.com |
| Reaction Temperature | 800 - 1000 °C | To provide sufficient thermal energy for ion diffusion and reaction. | bohrium.com |
| Atmosphere | Air or Nitrogen | To control the oxidation state of manganese. | bohrium.com |
| Process | Repeated cycles of grinding and heating | To ensure homogeneity and complete reaction. |
Achieving phase-pure MnTeO3 via solid-state reaction is a significant challenge due to the existence of multiple stable compounds within the MnO-TeO2 system. bohrium.com Besides the target 1:1 (Mn:Te) MnTeO3 phase, other manganese tellurites such as MnTe6O13 and MnTe2O5 can form, depending on the initial ratio of reactants and local thermodynamic conditions. bohrium.com
Precise stoichiometric control of the initial precursor mixture is therefore critical. Any deviation from a 1:1 molar ratio of MnO to TeO2 can lead to the formation of these tellurium-rich or manganese-rich impurity phases. Research has shown that even with careful stoichiometric measurements, achieving a single-phase product is difficult, with final products often consisting of mixtures of different manganese tellurite phases, including polymorphs like α-MnTeO3 and γ-MnTeO3. utas.edu.au This highlights the kinetic and thermodynamic competition between various possible products, making phase purity a primary consideration in this synthesis route. utas.edu.au
Solution-Based Synthesis Approaches
Solution-based methods offer advantages over solid-state reactions, including lower synthesis temperatures and greater control over particle size, morphology, and crystallinity. These techniques are particularly suited for producing nanostructured materials.
Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel known as an autoclave. This method has been successfully used to create various nanostructured manganese oxides and has been applied to the synthesis of manganese tellurites. utas.edu.ausysrevpharm.orgnih.gov
In a typical procedure for a manganese-based oxide, a water-soluble manganese salt, such as manganese sulfate (MnSO4·H2O), manganese chloride (MnCl2·4H2O), or manganese acetate (Mn(OAc)2·4H2O), is used as the manganese precursor. sysrevpharm.org For MnTeO3, this would be combined with a tellurium source, such as tellurium dioxide dissolved in a basic solution. The reaction is carried out at temperatures typically ranging from 150 °C to 200 °C for several hours. researchgate.net The morphology of the resulting nanostructures can be influenced by the choice of manganese precursor salt and other reaction parameters like pH and temperature. sysrevpharm.org While hydrothermal methods can produce crystalline materials like α-MnTeO3 and γ-MnTeO3, similar to solid-state routes, obtaining phase-pure products remains a challenge. utas.edu.au
| Parameter | Typical Range/Value | Effect | Reference |
|---|---|---|---|
| Mn Precursor | MnSO₄, MnCl₂, Mn(OAc)₂ | Influences final particle morphology (e.g., star, sheet, cross shapes). | sysrevpharm.org |
| Solvent | Water | Reaction medium. | sysrevpharm.orgresearchgate.net |
| Temperature | 150 - 200 °C | Drives the crystallization process. | researchgate.net |
| Time | 4 - 24 hours | Affects crystal growth and completion of the reaction. | researchgate.net |
| Mineralizer/pH Agent | KOH, NaOH | Controls solubility of precursors and influences particle size. | researchgate.net |
Solvothermal synthesis is a variation of the hydrothermal technique where the solvent is non-aqueous. wikipedia.org By using organic solvents such as alcohols or glycols, the reaction environment can be significantly altered. wikipedia.org Different solvents offer different boiling points, pressures, and dielectric constants, which can provide finer control over the nucleation and growth of crystals. This can lead to products with higher crystallinity, different morphologies, or even metastable phases that are not accessible via hydrothermal or solid-state routes.
For manganese tellurium oxide materials, a solvothermal approach could involve reacting manganese and tellurite precursors in a solvent like ethanol or ethylene glycol within an autoclave. The choice of solvent can affect the solubility of the precursors and intermediates, thereby influencing the size and shape of the resulting particles. This method is often explored for its ability to produce well-defined, monodisperse nanocrystals.
Co-precipitation is a simple, rapid, and cost-effective method for synthesizing nanoparticles from solution. researchgate.net The technique generally involves dissolving soluble salts of the desired cations in a solvent and then inducing their simultaneous precipitation by adding a precipitating agent or changing the solution's pH. researchgate.net
A potential co-precipitation route for this compound nanoparticles would involve preparing an aqueous solution containing a soluble manganese(II) salt (e.g., MnSO4) and a soluble tellurite salt (e.g., sodium tellurite, Na2TeO3). A precipitating agent, commonly a base like sodium hydroxide (B78521) (NaOH) or ammonium hydroxide (NH4OH), is then added dropwise with vigorous stirring. researchgate.netijnc.ir This causes the pH to increase, leading to the co-precipitation of an insoluble manganese tellurite precursor. The resulting precipitate is then collected, washed to remove impurities, dried, and may require a final, mild calcination step at a moderate temperature to achieve the desired crystalline MnTeO3 phase. ijnc.ir This method offers excellent control over particle size and composition by carefully managing parameters such as precursor concentration, temperature, stirring rate, and pH. researchgate.net
| Step | Description | Key Parameters | Reference |
|---|---|---|---|
| 1. Precursor Solution | Dissolving soluble salts of manganese (e.g., MnSO₄) and tellurite in water. | Concentration of salts (e.g., 0.03 M - 0.2 M). | ijnc.ir |
| 2. Precipitation | Adding a precipitating agent (e.g., NaOH) to raise the pH and induce precipitation. | Final pH (e.g., pH 12), temperature (e.g., 60 °C), stirring rate. | researchgate.netijnc.ir |
| 3. Aging | Continuous stirring of the solution after precipitation. | Duration (e.g., 1 hour). | researchgate.net |
| 4. Separation & Washing | Filtering or centrifuging the precipitate and washing with deionized water and ethanol. | Removal of ionic impurities. | researchgate.net |
| 5. Drying & Calcination | Drying the precipitate (e.g., at 100 °C) and then heating in a furnace. | Calcination temperature (e.g., 500 °C) and duration. | researchgate.netijnc.ir |
Advanced Crystal Growth and Low-Dimensional Material Synthesis
The development of advanced materials hinges on the ability to control their structure at the atomic and nanoscale. For manganese tellurium oxides, techniques that enable the growth of high-purity single crystals and the synthesis of materials with reduced dimensionality, such as two-dimensional nanosheets and nanoparticles, are crucial for exploring their unique electronic and magnetic properties.
Chemical Vapor Transport (CVT), also known as chemical transport reaction, is a highly effective method for growing high-purity single crystals of non-volatile solids, including oxides and chalcogenides. mpg.denasa.gov The process involves the reversible conversion of a solid material into a volatile gaseous species through a reaction with a transport agent. This gaseous compound then diffuses across a temperature gradient within a sealed ampoule, decomposing in a different temperature zone to deposit a single crystal of the original material. mpg.de
The choice of transport agent is critical and depends on the thermodynamics of the reaction. Halogens, such as iodine and chlorine, and halogen-containing compounds like hydrogen chloride are commonly used transport agents. mpg.de The direction of transport—from the hot zone to the cold zone or vice versa—is determined by whether the transport reaction is exothermic or endothermic.
While specific CVT parameters for this compound are not widely documented, the method has been successfully applied to a wide range of related compounds, including manganese chalcogenides and other complex oxidotellurates like SnTe₃O₈. nasa.govnih.gov This demonstrates the viability of CVT for producing high-quality single crystals of manganese tellurium oxides suitable for fundamental property measurements. The process allows for precise control over crystal composition and purity by adjusting the source and sink temperatures, the total pressure in the vial, and the amount of starting material. mpg.de
Table 1: General Parameters for Chemical Vapor Transport (CVT) Crystal Growth
| Parameter | Typical Range/Value | Function | Example Compound |
|---|---|---|---|
| Source Temperature (T₂) | 500 - 1100 °C | Temperature at which the source material reacts with the transport agent. | Fe₂O₃ (1000 °C) |
| Sink Temperature (T₁) | 450 - 1000 °C | Temperature at which the gaseous species decompose to form crystals. | Fe₂O₃ (750 °C) |
| Transport Agent | I₂, Cl₂, HCl, AlCl₃ | Reacts with the solid to form a volatile intermediate. | SnTe₃O₈ (NH₄Cl) |
| Pressure | Vacuum or low pressure | Facilitates the diffusion of gaseous species. | General Oxides/Chalcogenides |
Liquid Phase Exfoliation (LPE) is a scalable, solution-based technique for producing two-dimensional (2D) nanosheets from their bulk layered parent materials. nih.govresearchgate.net This method avoids harsh chemical reactions, thereby preserving the intrinsic crystallinity of the material. nih.gov The process typically involves dispersing the bulk powder of a layered material in a suitable solvent and applying energy, often through sonication, to overcome the weak van der Waals forces between the layers. researchgate.netnih.gov
The choice of solvent is crucial for successful exfoliation and stabilization of the resulting nanosheets. acs.org A key principle is that the surface energy of the solvent should match that of the 2D material to minimize the energetic cost of exfoliation. acs.org Following exfoliation, centrifugation is used to separate the thin nanosheets from the remaining bulk material. researchgate.net
While LPE is most commonly associated with van der Waals solids like graphene and transition metal dichalcogenides, it has been successfully applied to synthesize manganese oxide nanosheets. researchgate.net In one study, manganese oxide nanosheets were produced in isopropanol with concentrations up to 0.45 mg/ml. researchgate.net This demonstrates the potential of LPE for producing 2D manganese oxide materials. Although direct LPE of non-layered structures like this compound is not straightforward, the technique is highly relevant for producing 2D materials from layered manganese telluride or oxide precursors, which can then be used in heterostructures or as templates for further reactions. To prevent material decomposition, especially for oxidation-sensitive compounds, LPE can be performed in an inert atmosphere. researchgate.net
The synthesis of nanoparticles allows for the exploration of quantum confinement effects and provides a high surface area for applications in catalysis and energy storage. nanorh.com Colloidal and hydrothermal methods are common routes for preparing manganese telluride and manganese oxide nanoparticles. digitellinc.comindianchemicalsociety.comnih.gov In these methods, precursors are decomposed or reacted in a liquid medium under controlled conditions to nucleate and grow nanoparticles.
Crystal plane defects, which can significantly influence the magnetic and catalytic properties of nanoparticles, can be intentionally introduced by carefully controlling the synthesis parameters. nanorh.com For instance, in the colloidal synthesis of manganese ditelluride (MnTe₂) nanoparticles, the choice of surfactant plays a critical role. The use of different surfactants, such as oleylamine versus oleic acid, can result in MnTe₂ nanoparticles with or without crystal plane defects. digitellinc.com The presence of a strong reducing agent, like lithium triethylborohydride, introduced with the tellurium precursor, is also a key factor in this process. digitellinc.com These defects can act as active sites, enhancing catalytic performance, or influence the magnetic ordering within the nanoparticle. nanorh.com
Influence of Reaction Parameters on Material Characteristics
The final properties of manganese tellurium oxide materials, including their crystal structure, morphology, size, and stoichiometry, are highly dependent on the conditions used during synthesis. By carefully controlling reaction parameters, it is possible to tailor these characteristics for specific applications.
The stoichiometry of the final product is directly influenced by the ratio of the initial manganese and tellurium precursors. In hydrothermal and colloidal syntheses, adjusting the Mn:Te precursor ratio is a primary method for controlling the phase of the resulting manganese telluride or tellurium oxide material. digitellinc.com For example, in the synthesis of manganese oxide nanowires from LiMn₂₋ₓCrₓO₄ precursors, the chemical composition of the precursor directly impacts the crystal structure and morphology of the final product. researchgate.net
Reducing agents are often essential in the synthesis of tellurides and some oxides, particularly when the precursors are in a higher oxidation state than the desired product. In the hydrothermal synthesis of manganese telluride (MnTe) nanoparticles, hydrazine hydrate acts as a reducing agent for the sodium tellurite (Na₂TeO₃) precursor. indianchemicalsociety.com Similarly, in the colloidal synthesis of tellurium nanowires, ascorbic acid is used to reduce tellurium oxide (TeO₂). rsc.org The strength and concentration of the reducing agent can affect the reaction kinetics and the final morphology of the nanoparticles. For instance, the introduction of a strong reducer like lithium triethylborohydride was found to be crucial in the synthesis of MnTe₂ nanoparticles. digitellinc.com
Table 2: Influence of Precursors and Reducing Agents on Synthesis
| Material | Mn Precursor | Te Precursor | Reducing Agent | Effect/Observation |
|---|---|---|---|---|
| MnTe Nanoparticles | Manganese Nitrate | Sodium Tellurite (Na₂TeO₃) | Hydrazine Hydrate | Hydrothermal synthesis of MnTe. indianchemicalsociety.com |
| MnTe₂ Nanoparticles | Anhydrous Manganese Chloride | Trioctylphosphine Tellurium (TOPTe) | Lithium Triethylborohydride | Controlled synthesis of nanoparticles with/without crystal defects. digitellinc.com |
| Te Nanowires | - | Tellurium Oxide (TeO₂) | Ascorbic Acid | Hot-injection colloidal method for aspect ratio control. rsc.org |
| α-MnO₂ Nanowires | LiMn₂₋ₓCrₓO₄ | - | - | Precursor composition controls crystal structure and morphology. researchgate.net |
Temperature is a critical parameter that governs the nucleation and growth kinetics of crystalline materials. In hydrothermal synthesis, temperature affects not only the reaction rate but also the final crystal phase and morphology. For instance, in the synthesis of manganese oxide nanoparticles via a hydrothermal method, varying the reaction time at a constant temperature of 180 °C was shown to influence the material's properties. nanoient.org Similarly, for manganese dioxide nanowires, different polymorphic forms (α- and β-MnO₂) could be selectively synthesized by controlling the reaction temperature. bohrium.com
High-pressure, high-temperature (HPHT) synthesis is a powerful technique for creating novel materials and crystal structures that are inaccessible under ambient conditions. rsc.orgnih.gov Applying high pressure can stabilize denser phases and alter reaction pathways. While specific HPHT synthesis of this compound is not extensively detailed, the technique has been used to synthesize a high-pressure polymorph of Co₃TeO₆ at 6.5 GPa and 1070 K. rsc.org This demonstrates the potential for discovering new phases of related M₃TeO₆ compounds, including manganese tellurates, which could possess unique magnetoelectric properties. The application of pressure can also be used to form other novel manganese compounds, such as manganese monocarbide (MnC) at pressures between 4.7 and 9.2 GPa. nih.gov
Role of Surfactants and Growth Modifiers in Manganese Tellurium Oxide Synthesis
The synthesis of this compound (MnTeO₃) and related manganese tellurium oxide materials is a field of ongoing research. While specific studies detailing the comprehensive effects of surfactants and growth modifiers on the synthesis of MnTeO₃ are not extensively documented in publicly available literature, the principles derived from the synthesis of other manganese oxides and complex metal oxides can provide valuable insights. Surfactants and growth modifiers are additives that can control the size, shape, and crystallinity of the final product by influencing nucleation and crystal growth processes.
Surfactants, or surface-active agents, are organic compounds that lower the surface tension between two liquids or between a liquid and a solid. In the context of nanoparticle synthesis, they can adsorb onto the surface of newly formed nuclei, preventing their aggregation and controlling their growth rate. This can lead to the formation of nanoparticles with a narrow size distribution and specific morphologies.
Growth modifiers, on the other hand, are substances that alter the growth habit of crystals by selectively adsorbing to specific crystallographic faces. This selective adsorption can either inhibit or promote growth on those faces, leading to anisotropic growth and the formation of complex structures such as nanorods, nanowires, and nanoplatelets.
In hydrothermal and solvothermal synthesis methods, which are commonly employed for the preparation of oxide materials, the presence of surfactants and growth modifiers in the reaction mixture can have a profound impact on the final product. For instance, in the synthesis of various manganese oxides, different surfactants have been shown to yield distinct morphologies.
While direct research on MnTeO₃ is limited, the use of additives in the synthesis of other manganese compounds provides a framework for potential applications in manganese tellurium oxide systems. For example, in the solvothermal synthesis of manganese(II) sulfide (B99878) (MnS), the choice of surfactant has been demonstrated to control not only the morphology but also the crystalline phase of the nanocrystals. When a mixture of a long-chain carboxylic acid and an amine was used, the wurtzite (γ-MnS) phase was obtained, whereas the use of a single surfactant like a carboxylic acid, alcohol, thiol, or amine resulted in the rock salt (α-MnS) phase. This highlights the critical role of the chemical nature of the surfactant in directing the final crystal structure.
The table below summarizes the observed effects of various surfactants and additives on the synthesis of different manganese-based nanomaterials, which could be analogous to their potential roles in the synthesis of manganese tellurium oxides.
| Surfactant/Modifier | Manganese Compound | Synthesis Method | Observed Effect on Morphology/Properties |
| Cetyltrimethylammonium bromide (CTAB) | Magnesium Hydroxide (with MgCl₂ precursor) | Hydrothermal | Formation of hexagonal plate-like nanoparticles. |
| Polyethylene glycol (PEG500) | Magnesium Hydroxide (with MgCl₂ precursor) | Hydrothermal | Resulted in flake-like nanoparticle morphology. |
| Gelatin | Magnesium Hydroxide (with MgCl₂ precursor) | Hydrothermal | Led to the formation of spherical nanoparticles. |
| Oleic Acid | Magnesium Hydroxide (with MgCl₂ precursor) | Hydrothermal | Produced disc-shaped nanoparticle morphologies. |
| Citric Acid | Manganese(II,III) Oxide (Mn₃O₄) | Precipitation | Aided in the formation of nanoparticles. |
| Long-chain carboxylic acid and amine mixture | Manganese(II) Sulfide (MnS) | Solvothermal | Controlled the formation of the γ-MnS (wurtzite) crystal phase. |
| Single surfactant (e.g., carboxylic acid, alcohol) | Manganese(II) Sulfide (MnS) | Solvothermal | Favored the formation of the α-MnS (rock salt) crystal phase. |
It is important to note that the effectiveness of a particular surfactant or growth modifier is highly dependent on the specific chemical system, including the precursors, solvent, temperature, and pH. Therefore, the selection of an appropriate additive for the controlled synthesis of this compound would require systematic experimental investigation. Future research in this area will likely focus on adapting the knowledge from well-studied manganese and tellurium-based systems to achieve precise control over the synthesis of MnTeO₃ and other manganese tellurium oxides.
Crystallography and Structural Elucidation of Manganese Tellurium Oxide Compounds
Crystal Structure Determination of Manganese Tellurium Oxide Phases
The crystallographic landscape of manganese tellurium oxides is diverse, featuring a range of structural motifs from simple to complex. The specific arrangement of atoms within these compounds dictates their fundamental characteristics.
Analysis of Trigonal (e.g., R3) and Cubic Fluorite Structures
Systematic studies have led to the identification and structural refinement of several manganese(II) oxidotellurate(IV) phases. tuwien.at For instance, Mn₁₅(TeO₃)₁₄(OH)₂ crystallizes in the trigonal space group R3. d-nb.info This complex structure, along with others in this family, is characterized by the presence of [MnO₅] or [MnO₆] polyhedra and isolated trigonal-pyramidal [TeO₃] groups. tuwien.atd-nb.info The stereochemically active 5s² electron lone pair on the Te(IV) atom significantly influences the resulting three-dimensional frameworks, often leading to the formation of channels or interstices. tuwien.atd-nb.info
In some doped systems, a cubic structure is observed. For example, substituting as little as 2.5% Mn for Te in Cs₂(M,Te)₂O₆ induces a transformation from a rhombohedral to a cubic symmetry. aps.org This highlights the profound impact of even minor compositional changes on the crystal structure.
Investigation of Layered and Perovskite-Related Architectures (e.g., A₂MnTeO₆, La₁-xTexMnO₃)
Layered and perovskite-related structures are prominent in the manganese tellurium oxide family, exhibiting interesting magnetic and electronic properties.
The A₂MnTeO₆ family of compounds, where 'A' can be an alkali or coinage metal, often adopts a double perovskite structure. bohrium.comuniv-setif.dz For instance, Ag₂MnTeO₆ and Tl₂MnTeO₆ crystallize in the P-31c space group, featuring a honeycomb arrangement of Mn and Te cations. bohrium.com Neutron diffraction studies have been instrumental in refining the crystal structures of these compounds and revealing details about interlayer spacing and partial substitution of Mn and Te atoms. bohrium.com Some A₂MnTeO₆ compounds, like Ba₂MnTeO₆, exhibit a distortion from the ideal cubic perovskite structure. bohrium.com
The electron-doped perovskite manganite system La₁-xTexMnO₃ has been extensively studied. researchgate.netiaea.orgarxiv.org These compounds typically exhibit a rhombohedral structure with the space group R3c. researchgate.netiaea.org Rietveld refinement of X-ray diffraction data reveals that the MnO₆ octahedra in the lattice experience a stretching distortion, which is influenced by the tellurium content. researchgate.net This distortion is a key factor in determining the material's physical properties. researchgate.net
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| α-MnTeO₃ | Orthorhombic | Pbca | Unique structure with [MnO₅]/[MnO₆] polyhedra and isolated [TeO₃] groups. tuwien.atd-nb.info |
| γ-MnTeO₃ | Orthorhombic | Pbca | Isotypic with ZnTeO₃. tuwien.atd-nb.info |
| Mn₆Te₅O₁₆ | Orthorhombic | Pnma | Isotypic with its Co-homologue. tuwien.atd-nb.info |
| Mn₁₅(TeO₃)₁₄(OH)₂ | Trigonal | R3 | Isotypic with Co₁₅(TeO₃)₁₄F₂. tuwien.atd-nb.info |
| La₁-xTexMnO₃ (0.04 ≤ x ≤ 0.2) | Rhombohedral | R3c | Perovskite-related structure with distorted MnO₆ octahedra. researchgate.netiaea.org |
| Ag₂MnTeO₆ | Trigonal | P-31c | Double perovskite with honeycomb cation ordering. bohrium.com |
| Sr₂MnO₂Cu₁.₈₂(₂)Te₂ | Tetragonal | I4/mmm | Layered oxide telluride with Cu deficiency. nih.gov |
Examination of Rock-Salt Structures in Doped Systems
In certain tellurium-doped systems, a rock-salt crystal structure is maintained. For instance, in Te-doped MnS inclusions, the crystal structure remains a rock-salt type, with tellurium atoms substituting sulfur atoms. researchgate.net This substitution leads to lattice distortion and an increase in the lattice constant. researchgate.net The study of such systems provides insights into how dopant atoms are incorporated into a host lattice and the resulting structural modifications. High-entropy oxides containing divalent manganese, such as (Mg,Mn,Fe,Co,Ni)O, also crystallize in the rocksalt structure, where the various cations are randomly distributed on the cationic sites. nih.gov
Advanced Diffraction Techniques for Structural Refinement
To obtain precise and detailed structural information, advanced diffraction techniques are indispensable. These methods allow for the accurate determination of lattice parameters, space groups, atomic positions, and even magnetic structures.
X-ray Diffraction (XRD) Analysis and Rietveld Refinement for Lattice Parameters and Space Groups
X-ray diffraction (XRD) is a fundamental tool for the characterization of crystalline materials. mdpi.com For manganese tellurium oxide compounds, XRD is routinely used to identify the phases present in a sample and to determine their crystal structure. ijesrt.com The Rietveld refinement method is a powerful technique applied to powder XRD data to refine the crystal structure model. mdpi-res.comcambridge.org This analysis provides accurate lattice parameters, atomic coordinates, and space group symmetry. cambridge.org For example, Rietveld refinement of XRD data for La₁-xTexMnO₃ has been crucial in quantifying the distortion of the MnO₆ octahedra and its dependence on the tellurium concentration. researchgate.netgrafiati.com
Neutron Powder Diffraction for Atomic and Magnetic Structure Determination
Neutron powder diffraction (NPD) is a complementary technique to XRD that is particularly sensitive to the positions of lighter elements, such as oxygen, and to the magnetic moments of atoms. arxiv.orgosti.gov This makes it an invaluable tool for studying manganese tellurium oxides, where both atomic and magnetic structures are of interest. NPD has been employed to determine the precise crystal structures of compounds like Ag₂MnTeO₆ and Tl₂MnTeO₆, revealing details about cation ordering that are difficult to ascertain from XRD alone. bohrium.com Furthermore, NPD is essential for determining the magnetic structure of these materials. For instance, in Ag₂MnTeO₆, NPD data revealed a long-range antiferromagnetic order at low temperatures, characterized by a non-collinear 120° triangular spin structure in the ab plane and a spin helicoid along the c-axis. bohrium.com In contrast, no long-range magnetic order was observed in Tl₂MnTeO₆ down to 1.6 K. bohrium.com Similarly, NPD studies on Mn₃TeO₆ have identified a long-range incommensurate magnetic order at low temperatures. arxiv.org
| Technique | Information Obtained | Examples of Application |
|---|---|---|
| X-ray Diffraction (XRD) with Rietveld Refinement | Lattice parameters, space group, phase purity, atomic coordinates, structural distortions. mdpi-res.comcambridge.org | Determining the rhombohedral structure and MnO₆ distortion in La₁-xTexMnO₃. researchgate.netiaea.org Refining the crystal structures of various Mn(II) oxidotellurate(IV) phases. tuwien.at |
| Neutron Powder Diffraction (NPD) | Precise atomic positions (especially for light elements), cation distribution, magnetic structure (spin configuration, magnetic ordering). arxiv.orgosti.gov | Confirming the crystal structure and determining the magnetic structure of Ag₂MnTeO₆. bohrium.com Investigating the absence of long-range magnetic order in Tl₂MnTeO₆. bohrium.com Identifying incommensurate magnetic order in Mn₃TeO₆. arxiv.org |
Microscopic and Morphological Characterization
The surface and internal structure of materials are critical to understanding their physical and chemical properties. For manganese tellurium oxide compounds, techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and atomic force microscopy (AFM) are indispensable for revealing their morphology, microstructure, and surface topography.
Scanning Electron Microscopy (SEM) for Surface Morphology and Grain Size
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and determining the grain size of materials at the micro- and nanoscale. ijettjournal.orgnanochemres.orgsemineral.es In the study of manganese-containing telluride thin films and nanoparticles, SEM analyses have revealed detailed information about their surface features.
For instance, in studies of related manganese compound thin films, SEM images have been used to characterize the shape and distribution of grains on the substrate. ijettjournal.org The morphology of these films is highly dependent on the deposition conditions. ijettjournal.org In the context of nanostructured materials, SEM can reveal the aggregation and morphology of nanoparticles. For example, analysis of manganese oxide nanoparticles has shown varied morphologies, from crystalline structures to more irregular shapes. aps.orgresearchgate.net
While specific SEM studies on crystalline MnTeO3 are not extensively documented, it is anticipated that SEM would be employed to examine the crystal habit, surface texture, and grain size distribution of synthesized powders or thin films. This would be crucial for quality control in synthesis and for understanding the material's interaction with its environment.
Table 1: Illustrative SEM Morphological Data for Related Manganese Compounds
| Compound/Material | Observed Morphology | Grain Size/Feature Size | Reference |
| Mn-doped Bi2Te3 Thin Film | Nanocrystalline, increased roughness with doping | Larger grains compared to undoped film | mdpi.com |
| Manganese Telluride (MnTe) | Layered flakes | ~100 nm flakes | acs.org |
| Mn3O4 Nanoparticles | Crystal structure | 9 nm to 36 nm | aps.org |
This table presents data from related manganese compounds to illustrate the type of information obtainable via SEM.
Transmission Electron Microscopy (TEM) for Microstructure and Lattice Fringe Analysis
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal microstructure, crystallinity, and even the atomic lattice of materials. nanoscience.comwikipedia.orgyoutube.com For manganese tellurium oxide compounds, TEM is crucial for confirming the crystalline nature and identifying structural features at the nanoscale.
In the analysis of two-dimensional manganese telluride (MnTe) sheets, TEM has been used to determine the thickness and lateral dimensions of the exfoliated flakes, confirming their ultrathin nature. acs.org High-resolution TEM (HRTEM) can further provide images of the lattice fringes, which correspond to the spacing between atomic planes in the crystal. This allows for the direct measurement of interplanar distances and can help in identifying the crystal structure and orientation. The selected area electron diffraction (SAED) patterns obtained in a TEM can also provide definitive information about the crystal structure of the material. aps.org
For MnTeO3, TEM analysis would be expected to reveal the size and shape of individual nanocrystals, the presence of any amorphous phases, and details of the crystal lattice. HRTEM would be particularly valuable for visualizing the atomic arrangement and identifying any defects or dislocations within the crystal structure, which can significantly influence the material's properties.
Table 2: Example TEM Data for Related Manganese and Tellurium Compounds
| Compound/Material | Key Findings from TEM/HRTEM | Lattice Spacing/Feature Size | Reference |
| 2D Manganese Telluride (MnTe) | Isolation of ultrathin sheets | Average thickness of ~2 nm | acs.org |
| Mn-doped Bi2Te3 Thin Film | Nanocrystalline nature, investigation of Mn dopant distribution | - | mdpi.com |
| Mn3O4 Nanoparticles | Irregular shaped entities | 15-20 nm | researchgate.net |
This table is illustrative and compiles data from related compounds to show the application of TEM.
Atomic Force Microscopy (AFM) for Surface Topography and Thickness Profiling of Low-Dimensional Materials
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a material's surface topography. cu.edu.egspmtips.com It is particularly useful for characterizing the surface roughness and for measuring the thickness of thin films and two-dimensional materials with sub-nanometer precision. pnrjournal.comchemrxiv.org
In studies of Mn-doped Bi2Te3 thin films, AFM has been used to show that the introduction of manganese significantly alters the surface morphology, leading to increased roughness and larger grain sizes. mdpi.com For exfoliated 2D manganese telluride, AFM has been instrumental in measuring the thickness of the flakes, confirming the presence of few-layer to monolayer sheets. chemrxiv.org AFM can also provide insights into the mechanical properties of the surface at the nanoscale. researchgate.net
For low-dimensional forms of MnTeO3, such as nanosheets or thin films, AFM would be an essential tool. It would allow for precise measurement of their thickness, which is critical for understanding quantum confinement effects, and for quantifying surface roughness, which can impact electronic and catalytic properties.
Table 3: Representative AFM Data for Related Manganese Telluride Materials
| Compound/Material | Measured Parameter | Value | Reference |
| Mn-doped Bi2Te3 Thin Film | Surface Morphology | Increased roughness and larger grains with Mn doping | mdpi.com |
| 2D Manganese Telluride (MnTe) | Flake Thickness | ~4 nm | chemrxiv.org |
| ZnTe:Mn Thin Films | Surface Morphology | Vertical growth of different sizes | pnrjournal.com |
This table provides examples of AFM applications on related materials, as direct data on MnTeO3 is scarce.
Local Structural Probes and Bonding Analysis
To understand the properties of manganese tellurium trioxide at a more fundamental level, it is necessary to probe the local atomic environment and bonding characteristics of the constituent elements. X-ray absorption spectroscopy (XAS) techniques are exceptionally well-suited for this purpose.
X-ray Absorption Spectroscopy (XAS) for Coordination Environment and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and coordination geometry of an absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the formal oxidation state and the symmetry of the local environment. rsc.orgresearchgate.netosti.gov
Studies on various manganese oxides have demonstrated the sensitivity of the Mn K-edge XANES to the manganese valence state. conicet.gov.armsaweb.org A shift in the absorption edge energy to higher values typically indicates a higher oxidation state. The pre-edge features can also provide information about the coordination number and site symmetry. researchgate.netconicet.gov.ar Similarly, Te K-edge XANES has been used to determine the oxidation state of tellurium in various compounds. For example, in studies of tellurium enrichment in marine ferromanganese oxides, XANES analysis showed that Te(IV) was oxidized to Te(VI). researchgate.net
For MnTeO3, XAS at both the Mn and Te K-edges would be invaluable. Mn K-edge XANES would confirm the +2 oxidation state of manganese and provide details about its coordination environment (e.g., octahedral or tetrahedral). Te K-edge XANES would be crucial for confirming the +4 oxidation state of tellurium within the tellurite (B1196480) (TeO3)2- group.
Table 4: Expected Information from XANES Analysis of MnTeO3
| Element | Absorption Edge | Expected Information | Analogous Finding in Related Compounds |
| Manganese (Mn) | K-edge | Oxidation state (expected +2), Coordination geometry | Mn K-edge shifts with oxidation state in manganese oxides. conicet.gov.ar |
| Tellurium (Te) | K-edge | Oxidation state (expected +4), Coordination environment | Te(IV) oxidation to Te(VI) observed in ferromanganese oxides. researchgate.net |
This table is predictive, based on the established capabilities of XANES and findings from analogous systems.
Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Arrangements
The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum contains information about the local atomic environment around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. aps.orgnih.govcornell.edu
In studies of manganese-containing materials, EXAFS has been used to determine the Mn-O bond lengths and coordination numbers in various oxides and biological complexes. aps.orgnih.gov For instance, in some manganese oxides, EXAFS analysis has revealed the presence of different Mn-Mn distances, corresponding to corner-sharing and edge-sharing MnO6 octahedra. conicet.gov.ar EXAFS studies on tellurite glasses have been used to probe the Te-O coordination and the changes in the glass network upon the addition of modifying oxides. eie.gr Furthermore, EXAFS has been employed to study the adsorption of tellurite onto bacterial surfaces, revealing a change from Te-O to Te-S coordination. nih.gov
For MnTeO3, EXAFS analysis would provide precise quantitative information on its local structure. Mn K-edge EXAFS would yield the Mn-O bond distances and the number of nearest oxygen neighbors, as well as information about more distant Mn-Te or Mn-Mn correlations. Te K-edge EXAFS would similarly provide the Te-O bond lengths within the TeO3 units and information about the connectivity of these units within the crystal lattice.
Table 5: Illustrative EXAFS Parameters for Manganese and Tellurium in Various Environments
| Absorbing Atom | Neighbor | Compound/System | Bond Distance (Å) | Coordination Number | Reference |
| Mn | O | Mn Catalase | ~2.1 | - | nih.gov |
| Mn | N | Mn Catalase | ~2.3 | - | nih.gov |
| Te(VI) | O | Adsorbed on δ-MnO2 | ~1.92 | ~6 | researchgate.net |
| Te(IV) | S | Adsorbed on B. subtilis | ~2.36 | ~3 | nih.gov |
This table presents data from various manganese and tellurium compounds to illustrate the type of structural information derived from EXAFS, as specific data for MnTeO3 is not available.
Investigation of Structural Transformations and Distortions
The structural landscape of manganese tellurium oxide compounds, particularly this compound (MnTeO3), is characterized by the existence of polymorphism and significant structural distortions. These phenomena are primarily influenced by synthesis conditions such as temperature and pressure, leading to different crystallographic arrangements.
Systematic studies, including solid-state and hydrothermal reactions, have revealed the existence of at least two distinct polymorphs of MnTeO3, denoted as α-MnTeO3 and γ-MnTeO3. researchgate.netresearchgate.netd-nb.info Although both forms crystallize in the orthorhombic system with the same space group, Pbca, they differ in the number of formula units per unit cell (Z). researchgate.netresearchgate.net
The α-polymorph, for which crystal structure refinements were not available until more recent investigations, possesses a unique structure with Z=16. researchgate.netresearchgate.netd-nb.info In contrast, the more recently identified γ-polymorph has Z=8 and is isotypic with Zinc Tellurium Trioxide (ZnTeO3). researchgate.netresearchgate.netd-nb.info The fundamental building blocks in these manganese(II) oxidotellurate(IV) phases are [MnO5] or [MnO6] polyhedra and isolated, trigonal-pyramidal [TeO3] groups. researchgate.net
Furthermore, structural transformations can be induced by high-pressure synthesis conditions. Research has shown that MnTeO3 synthesized under high pressure adopts a structure described as a distorted perovskite. researchgate.net This high-pressure phase is isomorphous with similarly synthesized Cobalt Tellurium Trioxide (CoTeO3) and Nickel Tellurium Trioxide (NiTeO3), all belonging to the orthorhombic crystal system. researchgate.net The distortion in these MTeO3 compounds involves the Tellurium atom being closely bonded to three oxygen atoms, which forms a flattened trigonal pyramid. researchgate.net
The investigation into these structural variations is crucial for understanding the material's properties. The subtle differences in the arrangement and coordination of the Mn, Te, and O atoms can lead to significant changes in the electronic and magnetic behavior of the compound.
Research Findings on MnTeO3 Polymorphs
| Polymorph | Crystal System | Space Group | Z (Formula Units per Cell) | Isotypic Relationship | Reference |
|---|---|---|---|---|---|
| α-MnTeO3 | Orthorhombic | Pbca | 16 | Unique Structure | researchgate.netresearchgate.netd-nb.info |
| γ-MnTeO3 | Orthorhombic | Pbca | 8 | ZnTeO3 | researchgate.netresearchgate.netd-nb.info |
| High-Pressure MnTeO3 | Orthorhombic | Not specified | Not specified | CoTeO3, NiTeO3 | researchgate.net |
Electronic Structure and Charge Transport Phenomena in Manganese Tellurium Oxide Materials
Theoretical Frameworks for Electronic Structure Analysis
Density Functional Theory (DFT) for Band Structure and Density of States Calculations
Density Functional Theory (DFT) is a fundamental computational tool for investigating the electronic properties of materials like MnTeO3. DFT calculations are used to determine the electronic band structure, which maps the allowed energy levels for electrons, and the density of states (DOS), which indicates the number of available electronic states at each energy level.
For manganese oxides, standard DFT approaches are often enhanced with a Hubbard correction term (DFT+U) to more accurately account for the strong electron-electron correlation in the d-orbitals of manganese. ck12.org While specific DFT studies focusing solely on the band structure of MnTeO3 are not extensively detailed in the available literature, research on related manganese telluride (MnTe) and tellurium oxides provides a basis for understanding. For instance, DFT calculations on MnTe have shown it to be a semiconductor with both an indirect and a direct band gap. funcmater.comresearchgate.net Theoretical studies on tellurium trioxide (TeO3) under high pressure also utilize DFT to model its phase stability and changes in the electronic band gap. fiu.edu Synthesized via solid-state reactions, MnTeO3 has been identified in several polymorphic forms, including α-MnTeO3 and γ-MnTeO3, whose distinct crystal structures imply different electronic band structures. d-nb.inforesearchgate.net The orthorhombic crystal system of MnTeO3, synthesized under high pressure, suggests a complex electronic structure influenced by its specific atomic arrangement. researchgate.netbohrium.com
The table below summarizes crystallographic data obtained from studies on MnTeO3 polymorphs, which are essential inputs for accurate DFT calculations.
Table 1: Crystallographic Data for MnTeO3 Polymorphs
| Polymorph | Crystal System | Space Group | Z (Formula Units) | Reference |
|---|---|---|---|---|
| α-MnTeO3 | - | Pbca | 16 | researchgate.net |
| γ-MnTeO3 | - | Pbca | 8 | researchgate.net |
| MnTeO3 (High Pressure) | Orthorhombic | - | - | researchgate.net |
Beyond-DFT Approaches: GW Approximation and Bethe-Salpeter Equations for Quasiparticle Properties
While DFT is powerful, it is known to have limitations, particularly in accurately predicting band gaps. To overcome these, more advanced, computationally intensive methods are employed. The GW approximation is a many-body perturbation theory approach used to calculate quasiparticle energies, providing more accurate band structures and gaps. researchgate.netcolumbia.eduehu.es Following a GW calculation, the Bethe-Salpeter Equation (BSE) can be solved to describe the interaction between an excited electron and the hole it leaves behind, which is crucial for understanding optical properties and excitonic effects. researchgate.netcolumbia.eduosti.govnih.gov
These beyond-DFT methods are considered the state-of-the-art for describing electronic excitations in solids. researchgate.net However, specific applications of the GW approximation or BSE calculations to MnTeO3 are not prominently featured in existing research. Studies on other transition metal oxides benchmark these methods, demonstrating their utility in providing results that align well with experimental absorption spectra. nih.gov The application of these techniques to MnTeO3 would be a valuable future step to obtain a more precise understanding of its quasiparticle band structure and optical response.
Hybridization Effects and Orbital Contributions to Electronic States
The electronic states in a compound like MnTeO3 arise from the mixing, or hybridization, of the atomic orbitals of its constituent elements: manganese (Mn), tellurium (Te), and oxygen (O). ck12.orgwikipedia.orgjchemrev.com Valence bond theory explains that covalent bonds form from the overlap of these atomic orbitals to create new molecular orbitals. savemyexams.com The concept of hybridization, initially developed by Linus Pauling, helps explain the geometry and bonding properties of molecules by forming hybrid orbitals (e.g., sp³, sp², sp) from the mixing of s and p orbitals. fiu.eduwikipedia.orgjchemrev.com
In MnTeO3, the bonding involves the valence orbitals of Mn (typically 3d and 4s), Te (5s and 5p), and O (2p). In many manganese oxides, the Mn 3d orbitals play a crucial role in the electronic and magnetic properties. aps.org The TeO3²⁻ group in the crystal structure forms a flattened trigonal pyramid, indicating a specific hybridization state for the tellurium atom. researchgate.net The interaction and overlap between the Mn 3d, Te 5p, and O 2p orbitals will define the character of the valence and conduction bands. A detailed analysis would reveal which orbitals contribute most significantly to the states near the Fermi level, thereby governing the material's electronic transport and optical properties. While general principles of orbital hybridization are well-established, a specific, detailed orbital contribution map for MnTeO3 from computational studies is not yet available.
Electrical Transport Properties
The movement of charge carriers through the MnTeO3 lattice determines its electrical conductivity. This is governed by the intrinsic electronic structure of the material as well as external factors like temperature and the presence of impurities or defects.
Mechanisms of Electrical Conductivity
The mechanism of electrical conduction in manganese oxides can be complex. In some cases, charge transport is described by band theory, where electrons move freely within the conduction band. In other instances, particularly in materials with strong electron-lattice interactions, conduction can occur via hopping mechanisms. aps.orgresearchgate.net One such mechanism is polaron hopping, where the charge carrier becomes "dressed" by a local lattice distortion, forming a quasiparticle called a polaron. aps.orgresearchgate.netnih.gov The transport then occurs as these polarons hop from one site to another. This can manifest as either small polaron hopping (SPH) or variable-range hopping (VRH), each with a distinct temperature dependence. aps.orgwikipedia.org
For related manganese compounds, studies have identified polaron hopping as a dominant conduction mechanism. aps.orgresearchgate.net For example, in some manganites, a transition from variable-range hopping at low temperatures to small polaron hopping at higher temperatures has been observed. researchgate.net Given that MnTeO3 is a transition metal oxide, it is plausible that its conductivity could be governed by similar polaron-based mechanisms. However, direct experimental studies confirming the specific conduction mechanism in MnTeO3 are limited.
Carrier Concentration and Mobility Studies
Two key parameters that quantify electrical transport are carrier concentration (the number of charge carriers per unit volume) and carrier mobility (how easily these carriers move under an electric field). youtube.com These properties are often determined experimentally through Hall effect and resistivity measurements. acs.org
There is a lack of specific data on the carrier concentration and mobility for MnTeO3. However, studies on the related compound manganese telluride (MnTe) provide some insight. Pristine MnTe is reported to have a relatively low intrinsic carrier concentration, on the order of 10¹⁸ cm⁻³, and low carrier mobility. funcmater.com This has been attributed to strong scattering of charge carriers by optical phonons due to the significant difference in electronegativity between manganese and tellurium. funcmater.com Efforts to improve the electrical performance of MnTe have focused on doping to optimize the carrier concentration. funcmater.com
For MnTeO3, it is expected that its electrical properties would also be highly sensitive to stoichiometry, defects, and intentional doping, which would alter both the carrier concentration and mobility. researchgate.netresearchgate.net Future research involving Hall measurements on high-quality MnTeO3 crystals would be necessary to determine these fundamental transport parameters and assess its potential for electronic applications.
Table 2: Comparison of Electrical Properties for MnTe
| Property | Value | Compound | Reference |
|---|---|---|---|
| Carrier Concentration | ~1018 cm-3 | MnTe | funcmater.com |
| Key Limitation | Low carrier mobility due to optical phonon scattering | MnTe | funcmater.com |
Band Gap Engineering and Tuning Mechanisms
The ability to engineer the band gap of MnTeO3 is crucial for its application in optoelectronic devices. Research into this area is emerging, though extensive data on tuning mechanisms are limited.
Impact of Composition and Doping on Band Gap Energy
Manganese tellurium trioxide is a semiconductor, and its optical properties can be influenced by synthesis conditions. bohrium.comicm.edu.pl In a study of thin films containing MnTeO3 and manganese tellurium pentoxide (MnTe2O5) phases, the optical band gap was observed to change significantly with the pH of the electrochemical deposition bath. icm.edu.pl An increase in pH resulted in a wider band gap, suggesting that synthesis parameters can be a tool for tuning the material's electronic properties. icm.edu.pl
The table below summarizes the reported optical band gap values for films containing MnTeO3.
| Synthesis Condition | Optical Band Gap (eV) |
| Low pH | ~1.66 |
| High pH | ~2.62 |
| Data sourced from a study on electrodeposited films containing MnTeO3 and MnTe2O5 phases. icm.edu.pl |
Systematic studies on the effects of introducing extrinsic dopants into the MnTeO3 crystal lattice are not currently available in the literature. Research on how substituting Mn or Te with other elements would alter the band structure and optical properties has yet to be reported.
Phenomena of Band Gap Bowing
The phenomenon of band gap bowing, a nonlinear variation of the band gap in semiconductor alloys as a function of composition, has not been investigated for this compound. This phenomenon is typically studied in solid solutions, for example, by gradually substituting tellurium with another element like selenium or sulfur. There are currently no published reports on the creation of such alloys with MnTeO3 or the corresponding analysis of their band gap energies.
Role of Quantum Confinement in Low-Dimensional Systems
Quantum confinement describes the changes in electronic and optical properties when the size of a material is reduced to the nanoscale. For thin films containing MnTeO3, an observed increase in the optical band gap has been attributed to the quantum confinement effect. icm.edu.pl However, dedicated research on the synthesis and characterization of MnTeO3 in low-dimensional forms, such as quantum dots or nanowires, is absent from the current body of scientific work. A detailed understanding of how quantum confinement modifies the band structure of MnTeO3 requires further investigation into its nanoscale properties. brunel.ac.ukchalcogen.roresearchgate.net
Spin-Splitting Phenomena in Electronic Bands
Spin-splitting, the lifting of spin degeneracy in electronic bands due to magnetic ordering or spin-orbit coupling, is a key phenomenon in spintronics. While the magnetic properties of MnTeO3 have been noted as being of interest, with some reports indicating weak ferromagnetism at low temperatures researchgate.net, there are no specific studies that experimentally or theoretically detail spin-splitting in its electronic band structure. Investigations into related compounds like MnTe and MnTe2 show significant spin-splitting effects aps.orgarxiv.orgaps.orgresearchgate.net, but this analysis has not been extended to this compound.
Magnetic Properties and Spin Physics of Manganese Tellurium Oxide Systems
Magnetic Ordering Mechanisms and Transitions
The arrangement of magnetic moments in manganese tellurium oxides is dictated by exchange interactions, which can lead to various ordered states at different temperatures and dimensionalities.
Antiferromagnetic (AFM) and Paramagnetic Behaviors
In its bulk form, manganese telluride (MnTe) is a well-documented antiferromagnetic (AFM) material at room temperature. chemrxiv.org This ordering involves the alignment of neighboring magnetic moments in opposite directions, resulting in a net magnetization of zero. The transition from the disordered paramagnetic state to the ordered antiferromagnetic state occurs at the Néel temperature (Tɴ), which for bulk MnTe is approximately 307-310 K. chemrxiv.orgwikipedia.org Above this temperature, thermal energy overcomes the exchange interactions, leading to a random orientation of magnetic moments, a characteristic of paramagnetic behavior. chemrxiv.org
Interestingly, the magnetic properties can be significantly altered by reducing the dimensionality of the material. Studies on two-dimensional (2D) flakes of MnTe have shown a distinct shift from antiferromagnetic to paramagnetic behavior, even at low temperatures. chemrxiv.orgresearchgate.net This transition in 2D systems is attributed to an unbalanced spin population and highlights how dimensionality plays a crucial role in the magnetic ordering of these materials. chemrxiv.org
Investigation of Ferromagnetic Order
While bulk manganese telluride is antiferromagnetic, ferromagnetic (FM) order, where magnetic moments align in the same direction, has been observed in specific systems. Theoretical studies have investigated long-range ferromagnetic ordering in materials like Mn-doped molybdenum and tungsten dichalcogenides. researchgate.netaps.org These investigations suggest that the ferromagnetism of the manganese spins is mediated by an antiferromagnetic exchange between the localized d-states of manganese and the delocalized p-states of the chalcogen atoms (like tellurium). researchgate.netaps.org
This theoretical framework helps to explain the emergence of ferromagnetism in systems where the standard antiferromagnetic coupling is disrupted. Such phenomena are critical for the development of two-dimensional dilute magnetic semiconductors. aps.org
Complex Incommensurate Magnetic Structures and Spin Spirals
Certain manganese tellurium oxide compounds exhibit more complex magnetic ordering that is not commensurate with the underlying crystal lattice. These are known as incommensurate magnetic structures. A notable example is found in multiferroic materials where spin-orbit coupling can lead to the formation of spin spirals. uliege.be A spin spiral is a non-collinear magnetic structure where the direction of the magnetic moment rotates progressively from one atom to the next, tracing a helical path. aps.orgaps.org
The formation of such spin spirals breaks inversion symmetry and can induce ferroelectric polarization. The propagation of these spirals is described by a wave vector, and their energy dispersion can be calculated to determine the magnetic ground state. uliege.beaps.org In some systems, an external magnetic field can deform a spin spiral into a skyrmion lattice, which has potential applications in spintronics. arxiv.org
Ferro-Paramagnetic Transitions
Materials that exhibit ferromagnetic order undergo a phase transition to a paramagnetic state at a critical temperature known as the Curie temperature (Tᴄ). researchgate.net Below the Curie temperature, the spontaneous alignment of magnetic moments leads to a net magnetization. As the temperature rises and approaches Tᴄ, thermal fluctuations begin to disrupt this long-range order. At the Curie temperature, the thermal energy is sufficient to completely overcome the exchange interactions, causing the material to transition into a paramagnetic state where the magnetic moments are randomly oriented. researchgate.net This reversible transition is a hallmark of ferromagnetic materials. researchgate.net
Advanced Magnetic Characterization Techniques
To probe the intricate magnetic properties of manganese tellurium oxide systems, researchers employ a variety of advanced characterization techniques.
Magnetic Susceptibility Measurements
Magnetic susceptibility (χ) is a fundamental property that measures how much a material becomes magnetized in an applied magnetic field. wikipedia.org It is a crucial tool for classifying magnetic behaviors. Paramagnetic materials have a positive susceptibility (χ > 0) and are attracted to magnetic fields, whereas diamagnetic materials have a negative susceptibility (χ < 0) and are repelled by them. wikipedia.org
Measurements of magnetic susceptibility as a function of temperature are particularly insightful. For paramagnetic materials, the susceptibility often follows the Curie-Weiss law, where it is inversely proportional to the temperature above a certain point. aps.org For antiferromagnetic materials, the susceptibility typically shows a peak at the Néel temperature, marking the transition to the ordered state. nih.gov These measurements can be performed using techniques such as a Superconducting Quantum Interference Device (SQUID) magnetometer or an Evans balance, providing critical data on transition temperatures and the nature of magnetic interactions within the material. chemrxiv.orgbohrium.com
Interactive Data Table: Magnetic Properties of Manganese Tellurium Systems
| Compound System | Dimensionality | Primary Magnetic Order | Transition Temperature | Key Characteristics |
| Bulk MnTe | 3D | Antiferromagnetic | Tɴ ≈ 307-310 K chemrxiv.orgwikipedia.org | Becomes paramagnetic above Tɴ. chemrxiv.org |
| 2D MnTe Flakes | 2D | Paramagnetic | N/A | Shows a shift from AFM to paramagnetic behavior compared to bulk. chemrxiv.orgresearchgate.net |
| Mn-doped Dichalcogenides | 2D | Ferromagnetic (Predicted) | N/A | Long-range FM order mediated by AFM exchange between Mn d-states and chalcogen p-states. researchgate.netaps.org |
| Spin Spiral Systems | N/A | Incommensurate/Helical | Varies | Non-collinear spin structure that can induce ferroelectricity. uliege.be |
Magnetization as a Function of Temperature and Applied Magnetic Field
The magnetic response of manganese tellurium systems to temperature and applied magnetic fields reveals the nature of their intrinsic magnetic ordering.
For Manganese Telluride (MnTe), the bulk form is a well-established antiferromagnetic material at room temperature. chemrxiv.orgresearchgate.net However, when synthesized in a two-dimensional (2D) form, its magnetic properties change significantly. Magnetization versus magnetic field (M-H) measurements of 2D MnTe flakes show a transition to paramagnetic behavior. chemrxiv.orgresearchgate.netresearchgate.net The M-H loop for 2D MnTe does not saturate even at a field of 60 kOe, which is characteristic of a predominant paramagnetic phase. chemrxiv.org The magnetic saturation values for 2D MnTe were found to be significantly enhanced compared to the bulk material. researchgate.netresearchgate.net
Table 1: Magnetic Properties of select Manganese Tellurium Systems
| Compound | Magnetic Ordering Type | Transition Temperature (Tₙ) | Key Characteristics |
|---|---|---|---|
| Li₂MnTeO₆ | Antiferromagnetic | ~8.5 K | Hidden magnetic order; susceptibility peak at ~9K in high fields. elsevierpure.comaps.org |
| Bulk MnTe | Antiferromagnetic / Altermagnetic | ~307 K | Zero net magnetization. chemrxiv.orgwikipedia.org |
| 2D MnTe | Paramagnetic | N/A | Change from antiferromagnetic in bulk; enhanced magnetic saturation. chemrxiv.orgresearchgate.net |
Neutron Diffraction for Elucidating Magnetic Structures
Neutron diffraction is a powerful experimental technique for determining the precise arrangement of magnetic moments in a crystal lattice.
In the case of Li₂MnTeO₆, neutron powder diffraction measurements performed at 1.6 K were crucial in determining its complex magnetic structure. elsevierpure.comaps.org The analysis revealed a 120° noncollinear spin structure. elsevierpure.comaps.org This type of arrangement is characteristic of a geometrically frustrated triangular spin lattice with nearest-neighbor antiferromagnetic interactions. The ordering is described by a propagation vector k = (1/3, 1/3, 0). elsevierpure.comaps.org
For Manganese Orthotellurate (Mn₃TeO₆), neutron diffraction studies have been employed to investigate its long-range, incommensurate magnetically ordered state that appears below 23 K. researchgate.net The magnetic structure is characterized by an incommensurate propagation vector k = [0, 0, 0.4302(1)], leading to two magnetically distinct orbits for the manganese site. researchgate.net The appearance of new peaks in the diffraction pattern below the magnetic phase transition temperature allows for the determination of the magnetic structure's periodicity relative to the crystal lattice. youtube.com
Novel Magnetic Phenomena
Manganese tellurium oxides and tellurides are host to several cutting-edge magnetic phenomena that challenge traditional classifications of magnetism.
Multiferroic Behavior in Manganese Tellurium Oxides
Multiferroics are materials that exhibit more than one primary ferroic order simultaneously. In certain manganese tellurium oxides, magnetism and ferroelectricity are intrinsically coupled.
Mn₃TeO₆ is a notable example of a spin-induced multiferroic material. researchgate.net This compound undergoes two successive magnetic transitions at low temperatures. While an intermediate, non-ferroelectric magnetic state exists, a multiferroic ground state emerges below 21 K. researchgate.netresearchgate.net In this phase, a spontaneous electric polarization appears, which is directly induced by its complex, incommensurate non-collinear spin structure. researchgate.net This magnetoelectric coupling is a hallmark of type-II multiferroics, where magnetism breaks inversion symmetry, giving rise to ferroelectricity. rug.nlyoutube.com The spin-induced polarization in Mn₃TeO₆ can be gradually suppressed by an external magnetic field. researchgate.net
Experimental Demonstration and Theoretical Prediction of Altermagnetism in Manganese Tellurides
Recently, a third fundamental class of magnetism, termed altermagnetism, has been experimentally confirmed in Manganese Telluride (MnTe). eurekalert.orghackaday.com Altermagnets, like antiferromagnets, have a compensated magnetic order resulting in zero net magnetization. wikipedia.org However, they are distinct because the electronic bands exhibit a spin splitting, a property previously associated only with ferromagnets. wikipedia.orgaps.org
The existence of altermagnetism in MnTe was first predicted theoretically. eurekalert.org Experimental verification came from studies on thin films of MnTe using angle-resolved photoemission spectroscopy (ARPES). aps.org These experiments provided direct evidence of the characteristic spin-split band structure below a transition temperature of 267 K, despite the material having no net external magnetic field. eurekalert.orgaps.org This unique combination of properties from both antiferromagnets and ferromagnets opens up new possibilities for spintronic applications. hackaday.comwikipedia.org MnTe was long considered a conventional antiferromagnet with a Néel temperature of 307 K. wikipedia.org
Table 2: Comparison of Magnetic Classes
| Property | Ferromagnetism | Antiferromagnetism | Altermagnetism |
|---|---|---|---|
| Net Magnetization | Non-zero | Zero | Zero wikipedia.org |
| Spin-Split Bands | Yes | No | Yes wikipedia.orgaps.org |
| Example Material | Iron | Manganese Oxide | Manganese Telluride (MnTe) eurekalert.org |
Unveiling Hidden Magnetic Order
Hidden magnetic order refers to cases where a material enters a long-range magnetically ordered state that is not easily detected by conventional bulk measurements like magnetic susceptibility. aps.org
The compound Li₂MnTeO₆ serves as a prime example of this phenomenon. elsevierpure.comaps.org As mentioned, its magnetic susceptibility at low fields shows no sharp anomaly at the ordering temperature. elsevierpure.com Nevertheless, specific-heat measurements reveal a clear lambda-type anomaly at a Néel temperature (Tₙ) of approximately 8.5 K, which is a thermodynamic signature of a phase transition. elsevierpure.comaps.org Further confirmation of the antiferromagnetic order comes from nuclear magnetic resonance (NMR) and dielectric permittivity measurements. elsevierpure.comaps.org The magnetic order is thus considered "hidden" from standard magnetization experiments but can be unveiled through more sensitive and localized probes or under specific conditions like high magnetic fields. aps.org
Theoretical Investigations of Magnetism
Theoretical calculations are indispensable for predicting and explaining the complex magnetic properties of materials.
In the study of Li₂MnTeO₆, density functional theory (DFT) calculations were performed to evaluate the spin-exchange interactions. The results confirmed that the magnetic behavior is dominated by the nearest-neighbor antiferromagnetic exchange within the material's triangular spin lattice, consistent with the 120° noncollinear spin structure determined by neutron diffraction. elsevierpure.comaps.org
For 2D MnTe, DFT simulations have been used to explain the observed changes in magnetic behavior when moving from the bulk to a two-dimensional system. These calculations helped elucidate the layer-dependent magnetic properties and the transition from an antiferromagnetic to a paramagnetic state, attributing it to an unbalanced spin population in the 2D flakes. chemrxiv.orgresearchgate.net
Furthermore, the very discovery of altermagnetism was driven by theoretical predictions that identified unconventional magnetic materials like MnTe. eurekalert.org Quantum mechanical calculations perfectly predicted the scale and shape of the spin splitting that was later observed experimentally, providing a powerful example of theory guiding experimental discovery. eurekalert.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Manganese Tellurium Trioxide | MnTeO₃ |
| Lithium Manganese Tellurium Oxide | Li₂MnTeO₆ |
| Manganese Telluride | MnTe |
| Manganese Orthotellurate | Mn₃TeO₆ |
| Terbium Manganite | TbMnO₃ |
| Cerium Nickel Germanide | CeNiGe₃ |
| Manganese(III) Oxide | α-Mn₂O₃ |
| Manganese Titanate | MnTiO₃ |
| Ruthenium Dioxide | RuO₂ |
| Bismuth Ferrite | BiFeO₃ |
| Yttrium Barium Copper Ferrite | YBaCuFeO₅ |
| Bismuth Manganite | BiMnO₃ |
| Strontium Titanate | SrTiO₃ |
| Lanthanum Aluminate | LaAlO₃ |
Based on a thorough review of the available scientific literature, there is no specific research focused on the "this compound" (MnTeO3) compound concerning the topics outlined in the user's request.
Specifically, searches for "spin-polarized density functional theory for magnetic moments and spin density distribution in MnTeO3" and "computational modeling of layer-dependent magnetic behavior in MnTeO3" did not yield any relevant studies. The existing body of research primarily focuses on the related compound, manganese telluride (MnTe), or discusses theoretical concepts of magnetism in other material systems.
Therefore, it is not possible to generate the requested article on "this compound" with the specified outline and content inclusions, as the foundational research data does not appear to be publicly available.
Vibrational Spectroscopy and Optical Absorption Studies of Manganese Tellurium Oxide
The spectroscopic analysis of manganese tellurium oxide (MnTeO₃) provides critical insights into its structural and electronic properties. Techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy probe the vibrational modes of the crystal lattice, revealing details about chemical bonding. X-ray Photoelectron Spectroscopy (XPS) offers a view of the surface chemistry and elemental oxidation states, while Ultraviolet-Visible (UV-Vis) spectroscopy elucidates the material's electronic transitions and optical band gap.
Defect Chemistry and Doping Engineering in Manganese Tellurium Oxide Compounds
Identification and Characterization of Intrinsic Defects
Intrinsic defects, which are imperfections in the crystal lattice that exist without the introduction of foreign elements, play a fundamental role in the baseline properties of manganese tellurium trioxide. While specific experimental studies on MnTeO₃ are limited, the types of point defects can be inferred from general principles of materials science and studies on similar oxide materials. aip.org
The most common intrinsic point defects expected in a compound like MnTeO₃ include:
Vacancies : These are empty lattice sites where an atom is missing. In MnTeO₃, this could manifest as manganese vacancies (VMn), tellurium vacancies (VTe), or oxygen vacancies (VO). Oxygen vacancies are particularly common in metal oxides and can significantly influence electronic properties. aip.org
Interstitials : These defects occur when an atom occupies a site in the crystal lattice that is not typically occupied. For instance, a manganese, tellurium, or oxygen atom could be located between regular lattice sites.
Antisite Defects : This type of defect involves atoms of different elements swapping their normal lattice positions. For example, a manganese atom might occupy a tellurium site (MnTe) or a tellurium atom might occupy a manganese site (TeMn). Such defects are prominent in related compounds like MnBi₂Te₄, where BiMn antisites are found to be abundant. arxiv.org The formation of these defects is often influenced by the relative size and electronegativity of the constituent ions.
The concentration and type of these intrinsic defects are highly dependent on the synthesis conditions, such as temperature, pressure, and the chemical potential of the constituent elements during crystal growth. aip.orgarxiv.org
Strategies for Intentional Doping and Impurity Incorporation
Intentional doping involves the controlled introduction of foreign atoms (impurities) into the MnTeO₃ lattice to modify its properties in a predictable manner. Doping is a powerful tool for engineering the electronic, magnetic, and structural characteristics of the material. d-nb.info
A primary doping strategy is cationic substitution, where the native Mn²⁺ or Te⁴⁺ ions are replaced by other cations. The choice of dopant is dictated by factors such as ionic radius, charge, and desired electronic configuration.
Substitution at the Manganese (Mn²⁺) Site : Doping at the manganese site often involves substituting Mn²⁺ with other divalent transition metal ions like iron (Fe²⁺) or cobalt (Co²⁺). This can be achieved through methods like co-precipitation or sol-gel synthesis. Such substitutions can alter the local magnetic interactions and electronic structure. In other oxide systems, doping with multivalent cations like Mn can introduce a mixture of oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), which significantly impacts the electronic band gap. mdpi.com
Substitution at a Cation Site to Influence Manganese Valence : A key strategy in related perovskite manganites is the substitution at the A-site in an ABO₃ structure to induce a mixed-valence state in manganese at the B-site. For example, in lanthanum manganite (LaMnO₃), substituting the trivalent La³⁺ with a tetravalent ion like tellurium (Te⁴⁺) results in the compound La₁₋ₓTeₓMnO₃. cambridge.orgpsu.edu This process introduces excess electrons, forcing a portion of the Mn³⁺ ions to convert to Mn²⁺ to maintain charge neutrality. This creates a Mn²⁺/Mn³⁺ mixed-valence state, which is a form of electron-doping that profoundly alters the material's electronic and magnetic properties. psu.edu This principle of using a dopant at one site to control the properties of another is central to doping engineering.
| Host Compound | Substitution Site | Dopant Ion | Primary Effect | Reference |
|---|---|---|---|---|
| MnTeO₃ | Mn²⁺ | Fe²⁺, Co²⁺ | Modifies local magnetic and electronic structure. | |
| LaMnO₃ | La³⁺ | Te⁴⁺ | Induces Mn²⁺/Mn³⁺ mixed-valence state (electron-doping). | cambridge.orgpsu.edu |
| Sr₂TiCoO₆ | Co | Mn | Creates mixed Mn oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺), narrowing the band gap. | mdpi.com |
Co-doping, the simultaneous introduction of two or more different dopants, is an advanced strategy that can yield synergistic effects unattainable with single-dopant approaches. d-nb.info This method can enhance dopant solubility, improve structural stability, and allow for more precise tuning of electronic and magnetic properties. d-nb.infoacs.org
In related material systems, co-doping has proven highly effective. For instance, theoretical studies on SrTiO₃ show that while single doping with Mn or Se can reduce the material's band gap, co-doping with both tellurium and manganese (Te/Mn) can narrow it even more significantly. researchgate.net This pronounced effect is attributed to the synergistic interaction between the co-dopants, which creates new electronic states within the band structure. researchgate.net Similarly, Mn-Te co-doping in CoSb₃ skutterudites allows for the precise tuning of magnetism and electronic transport properties by controlling the ratio of the two dopants. acs.org These examples highlight the potential of co-doping to unlock enhanced functionalities in manganese tellurium oxide compounds. acs.orgresearchgate.net
Impact of Doping on Crystal Structure and Lattice Distortion
The introduction of dopant atoms into the MnTeO₃ crystal lattice invariably induces structural changes due to mismatches in ionic radii and charge states between the dopant and the host ions. This leads to lattice distortion, which can manifest as changes in lattice parameters (the dimensions of the unit cell) and bond angles. cambridge.orgresearchgate.net
For example, doping lanthanum manganite with tellurium (La₁₋ₓTeₓMnO₃) results in a slight constriction of the lattice and an increase in the Mn-O-Mn bond angle as the Te content increases. psu.edu Conversely, studies on Te-doping in manganese sulfide (B99878) (MnS) show that the substitution of sulfur with the larger tellurium atom causes the lattice constant to increase. researchgate.net In other systems, doping with smaller ions can cause the lattice to contract. uol.edu.pk These structural modifications are not mere side effects; they are integral to how doping influences the material's electronic and magnetic properties by altering the orbital overlap between adjacent atoms.
| Host Material | Dopant(s) | Observed Structural Impact | Reference |
|---|---|---|---|
| La₁₋ₓTeₓMnO₃ | Te | Lattice constriction, increased Mn-O-Mn bond angle. | psu.edu |
| MnS | Te | Increased lattice constant. | researchgate.net |
| Bi₂Te₃ | Mn | Reduction in d-spacing (lattice contraction). | uol.edu.pk |
| SrTiO₃ | Mn | Induces a cubic to tetragonal phase transformation at a threshold concentration. | researchgate.net |
Influence of Doping on Electronic and Magnetic Properties
Doping is a primary method for manipulating the electronic and magnetic behavior of materials. By introducing or removing charge carriers or by altering magnetic exchange interactions, doping can transform an insulator into a semiconductor, or a paramagnet into a ferromagnet.
Doping can control whether a material is n-type (excess electrons as charge carriers) or p-type (excess holes as charge carriers) and can precisely set the concentration of these carriers. nih.govchemrxiv.org This directly influences the material's electrical conductivity.
The electron-doping of lanthanum manganite with tellurium provides a clear example. psu.edu Substituting La³⁺ with Te⁴⁺ introduces excess electrons into the lattice. This increases the carrier density, leading to a decrease in electrical resistivity. This process also creates a mixed-valence Mn²⁺/Mn³⁺ state, which facilitates the hopping of electrons between manganese sites, further influencing conductivity and giving rise to phenomena like colossal magnetoresistance. psu.edu The study on La₁₋ₓTeₓMnO₃ showed that as the tellurium doping level (x) increased from 0.1 to 0.15, the resistivity decreased, and the ferromagnetic transition temperature (Tc) rose from 240 K to 255 K, demonstrating a direct modulation of both electronic and magnetic properties. psu.edu
| Doping Level (x) | Transition Temperature (Tc) | Effect on Resistivity | Resulting Mn Valence State |
|---|---|---|---|
| 0.10 | 240 K | Decreased relative to undoped | Mixed Mn²⁺/Mn³⁺ |
| 0.15 | 255 K | Further decreased | Mixed Mn²⁺/Mn³⁺ |
Alteration of Magnetic Exchange Interactions and Transition Temperatures
Defect chemistry and intentional doping are powerful strategies to manipulate the intricate magnetic exchange interactions and, consequently, the magnetic transition temperatures in manganese tellurium oxide and related compounds. The introduction of defects, such as vacancies or interstitial atoms, or the substitution of host ions with dopants, can induce significant changes in the material's magnetic framework. These changes primarily arise from two mechanisms: the introduction of charge carriers and the induction of structural distortions.
In many manganese-based oxides, the magnetic ordering is governed by a delicate balance between ferromagnetic and antiferromagnetic superexchange and double-exchange interactions. The double-exchange mechanism, for instance, facilitates ferromagnetism through the hopping of electrons between Mn³⁺ and Mn⁴⁺ ions. Doping can alter the Mn³⁺/Mn⁴⁺ ratio, thereby strengthening or weakening this interaction.
Furthermore, doping can cause localized structural changes, such as modifying the Mn-O-Mn bond angles and bond lengths. These structural parameters are critical determinants of the strength and sign of the superexchange interaction. For example, studies on strontium-doped manganites (La₁₋ₓSrₓMnO₃) show that doping transforms the material from an insulating antiferromagnet to a metallic ferromagnet. arxiv.orgaps.org This is attributed to the introduction of charge carriers and changes in the Mn-O-Mn bond angles. arxiv.orgaps.org In the absence of charge carriers, as demonstrated in specially designed insulating compounds, the ferromagnetic nature of the nearest-neighbor interactions can be directly attributed to superexchange governed by the bonding characteristics. arxiv.org
Research on tellurium-doped perovskite manganites, such as La₁₋ₓTeₓMnO₃, demonstrates a direct correlation between dopant concentration and magnetic transition temperature (Tc). An increase in tellurium content has been shown to elevate the Curie temperature, shifting it from 240 K to 255 K. arxiv.org This shift is accompanied by changes in lattice parameters and the Mn-O-Mn bond angle, which directly influence the magnetic exchange. arxiv.org Conversely, in some systems, doping can introduce magnetic frustration, where competing ferromagnetic and antiferromagnetic interactions lead to complex magnetic states like spin-glass behavior. frontiersin.org The transition temperatures in tellurite (B1196480) glass systems are also sensitive to manganese content, often decreasing with the addition of MnO, which is attributed to an increase in non-bridging oxygen atoms in the glass network. psu.edu
| Compound (x value) | Curie Temperature (Tc) (K) | Metal-Semiconductor Transition Temperature (Tp) (K) | Mn-O-Mn Bond Angle (°) |
|---|---|---|---|
| x = 0.10 | 240 | 200 | 165.37 |
| x = 0.15 | 255 | 220 | 165.69 |
Computational Approaches for Defect and Doping Studies
Computational modeling, particularly using first-principles calculations, has become an indispensable tool for investigating defect chemistry and guiding doping strategies in complex materials like this compound. These theoretical approaches provide atomistic-level insights that are often difficult to obtain experimentally.
First-principles calculations, typically based on Density Functional Theory (DFT), are a cornerstone for understanding the native defect landscape of a material. aps.orgresearchgate.net The methodology involves calculating the formation energy of a point defect (e.g., a vacancy, interstitial, or antisite defect), which is the energy cost to create that defect in an otherwise perfect crystal. cornell.edu
The formation energy (Eᶠ) for a defect X in charge state q is calculated using the supercell approach with the following general formula: Eᶠ[Xq] = E_tot[Xq] - E_tot[bulk] - Σnᵢμᵢ + q(E_VBM + E_F) + E_corr
Where:
E_tot[Xq] is the total energy of a large "supercell" containing the defect. uclouvain.be
E_tot[bulk] is the total energy of the equivalent perfect bulk supercell. uclouvain.be
nᵢ is the number of atoms of element i added to (nᵢ > 0) or removed from (nᵢ < 0) the supercell to create the defect. uclouvain.be
μᵢ is the chemical potential of element i, representing the energy of the atomic reservoir with which atoms are exchanged. uclouvain.be
E_F is the Fermi level, which is the energy of the electron reservoir, referenced to the Valence Band Maximum (VBM), E_VBM. researchgate.net
E_corr is a correction term for finite-size effects in charged supercell calculations. uclouvain.be
By calculating the formation energies for various native defects (e.g., manganese vacancies, tellurium vacancies, oxygen vacancies) under different chemical potential conditions (i.e., element-rich or element-poor growth environments), researchers can predict which defects will form most readily. aps.orgrsc.org Defects with lower formation energies are more abundant. aps.org This analysis is crucial for understanding the intrinsic conductivity (p-type or n-type) of a material, as native defects are often the source of charge carriers. For instance, calculations can reveal whether oxygen vacancies, which typically act as donors, or metal vacancies, which act as acceptors, are more stable, thereby determining the material's intrinsic electrical properties. rsc.orgaps.org
While doping is a key technology for tuning material properties, there are often fundamental thermodynamic limits to the concentration of dopants that can be incorporated. First-principles calculations are instrumental in understanding these doping limits. arxiv.org
A primary bottleneck for successful doping is the formation of charge-compensating native defects. For example, if one attempts to introduce a donor dopant to create an n-type material, the system might respond by spontaneously forming a native acceptor defect (like a cation vacancy). This self-compensation effect can "pin" the Fermi level and prevent it from moving to the conduction band, thus limiting the achievable free electron concentration. arxiv.org
Computational models can predict these limitations by calculating the formation energies of both the intended dopant and all relevant native defects as a function of the Fermi level. rsc.org By plotting these energies, a "dopability plot" can be constructed, which reveals the maximum achievable Fermi level position for a given set of growth conditions. This allows researchers to identify potential "doping bottlenecks" and devise strategies to overcome them, such as tuning the synthesis conditions (temperature, pressure, chemical potentials) to suppress the formation of compensating defects. rsc.org
In recent years, machine learning (ML) and graph neural networks (GNNs) have emerged as powerful, data-driven tools to accelerate materials discovery and predict optimal doping strategies. d-nb.infonih.gov These approaches can overcome the time-consuming nature of traditional trial-and-error experiments and computationally expensive first-principles calculations.
ML models can be trained on large databases of existing materials data (either from experiments or high-throughput computations) to learn complex relationships between the features of a dopant (e.g., ionic radius, electronegativity, oxidation state) and the resulting properties of the host material. nih.govresearchgate.net Once trained, these models can rapidly screen thousands of potential dopant candidates to predict their effect on properties like band structure, conductivity, or magnetic ordering, identifying the most promising candidates for experimental validation. d-nb.infokyoto-u.ac.jp
Advanced Research Applications and Future Directions for Manganese Tellurium Oxide Materials
Thermoelectric Energy Conversion Applications
Thermoelectric materials offer a direct pathway for converting waste heat into useful electrical energy, a technology critical for addressing global energy demands. MnTe is a particularly promising candidate for medium-temperature applications. nih.govsustech.edu.cn The efficiency of a thermoelectric material is determined by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). The goal is to maximize the power factor (S²σ) while minimizing thermal conductivity.
A primary challenge in optimizing MnTe for thermoelectric applications has been its inherently low carrier concentration and mobility, which limits its electrical performance. sustech.edu.cnfuncmater.com The Seebeck coefficient, a measure of the voltage generated from a temperature difference, is often inversely related to electrical conductivity. Therefore, strategies are needed to enhance one without detrimentally affecting the other.
Researchers have found that creating convergence in the material's electronic valence bands is an effective strategy. nih.govbohrium.com By introducing specific dopants, such as lead (Pb), silver (Ag), germanium (Ge), and antimony (Sb), multiple valence bands can be made to contribute to charge transport. nih.govbohrium.com This band convergence leads to a significantly larger Seebeck coefficient. nih.govfuncmater.com For instance, the introduction of SnTe nanocrystals into MnTe was found to induce high-energy band convergence, substantially boosting the Seebeck coefficient. funcmater.com
| Material Composition | Doping Strategy | Peak ZT Value | Temperature (K) | Key Optimization Mechanism |
|---|---|---|---|---|
| Mn₀.₉₆Ge₀.₀₄Sb₂Te₄ | Ge/Sb co-doping | 1.3 | 823 | Microstructure reconstruction sustech.edu.cn |
| Mn₀.₉₁Ge₀.₀₈Sb₀.₀₇Te₀.₉S₀.₁ | Ge/Sb/S co-doping | 1.6 | 873 | Band convergence and microstructure engineering bohrium.com |
| MnTe with Pb/Ag | Pb/Ag co-doping | 1.5 | N/A | Valence band convergence and all-scale hierarchical structuring nih.gov |
| Mn₁.₀₆Te-2%SnTe | SnTe nanocrystal inclusion | 1.4 | 873 | Energy band structure manipulation funcmater.com |
A high ZT value requires low thermal conductivity. The total thermal conductivity (κ) is a sum of electronic (κe) and lattice (κl) contributions. While increasing electrical conductivity inevitably raises κe, significant efforts are focused on reducing κl by scattering phonons, the primary carriers of heat in the lattice.
A highly effective strategy is the creation of all-scale hierarchical architectures within the material. nih.gov This involves introducing structural features across various length scales that effectively scatter phonons of different wavelengths. These features can include:
Point Defects: Doping with elements like germanium (Ge), antimony (Sb), sulfur (S), or selenium (Se) introduces mass and strain fluctuations at the atomic level, scattering short-wavelength phonons. bohrium.comiphy.ac.cnresearchgate.net
Nanostructures: The introduction of nanorods or nanoprecipitates, such as PbTe or MnS nanorods, within the MnTe matrix creates interfaces that scatter mid-wavelength phonons. nih.govbohrium.com
Dislocations and Grain Boundaries: Dense dislocations, stacking faults, and numerous grain boundaries serve as effective scattering centers for long-wavelength phonons. nih.govbohrium.com
By combining these methods, researchers have successfully engineered materials with complex microstructures that drastically lower lattice thermal conductivity. In a Pb and Ag co-doped MnTe system, this multi-scale phonon scattering approach led to a record-low lattice thermal conductivity of 0.376 W m⁻¹ K⁻¹. nih.gov Similarly, the addition of Ag₂S to MnTe resulted in the in-situ formation of a Ag₂Te phase, which, along with point defects, reduced the lattice thermal conductivity to approximately 0.4 W m⁻¹ K⁻¹. elsevierpure.com
The successful optimization of material properties has paved the way for the fabrication of prototype thermoelectric devices. A single-stage thermoelectric power generation module was constructed using 8 pairs of p-type Mn₀.₉₆Ge₀.₀₄Sb₂Te₄ and n-type legs. sustech.edu.cn This device demonstrated the practical potential of MnTe-based materials, achieving an electrical output power of 0.81 W when the hot-end temperature reached about 800 K. sustech.edu.cn This result is a significant step towards validating the viability of MnTe systems for large-scale, medium-temperature waste heat recovery applications. sustech.edu.cn
Spintronics and Next-Generation Magnetic Devices
Spintronics, or spin electronics, is a field that aims to exploit the intrinsic spin of the electron in addition to its charge. This offers a path to devices with higher speeds, lower energy consumption, and greater data density compared to conventional electronics.
Diluted magnetic semiconductors (DMS) are created by doping a non-magnetic semiconductor with magnetic impurities, such as manganese, to impart magnetic properties. aps.org These materials are crucial for spintronics as they combine the properties of both semiconductors and magnetic materials. Manganese telluride and related compounds are important in this field. google.com The synthesis of MnTe₂ nanoparticles, for example, is researched for its potential in facilitating the design of various diluted magnetic semiconductors and magnetic spin devices. google.com The unique electronic structure of manganese tellurides, where the behavior can shift between semiconducting and metallic, makes them a versatile platform for DMS research. google.com
One of the most exciting recent discoveries in magnetism is the experimental confirmation of a third branch of magnetism, known as altermagnetism, in manganese telluride (MnTe). eurekalert.orghackaday.com Traditionally, magnetic materials were classified as either ferromagnetic (with a strong net magnetic field) or antiferromagnetic (with alternating magnetic moments that cancel each other out, resulting in no net magnetic field). elsevierpure.comeurekalert.org
Altermagnets, like MnTe, combine the most sought-after properties of both classes. They have compensated magnetic order like antiferromagnets, meaning they produce no external magnetic field, which allows for densely packed devices without interference. eurekalert.orgresearchgate.net However, due to a unique crystal symmetry, the electrons inside an altermagnet experience a massive, alternating spin-splitting of their electronic bands, a property previously thought to be exclusive to ferromagnets. eurekalert.orghackaday.comarxiv.org This internal spin-split band structure allows for the manipulation of spin currents, which is essential for spintronic applications. researchgate.net
This discovery positions MnTe as a canonical altermagnet and opens up new frontiers for data storage and logic devices. researchgate.net The properties of altermagnets could overcome the limitations of both ferromagnets (stray fields) and antiferromagnets (difficulty in reading and writing information). hackaday.com The strong internal spin polarization without a net external magnetization makes altermagnetic materials like MnTe ideal candidates for developing ultra-fast and highly scalable spintronic memory and logic devices. eurekalert.orghackaday.com Research is also exploring how these properties persist at the two-dimensional limit, which is crucial for miniaturization. researchgate.net
Photocatalytic Systems for Energy and Environmental Remediation
Manganese tellurium oxide materials are emerging as subjects of interest in the field of photocatalysis, a process that utilizes light to drive chemical reactions for energy production and environmental cleanup. The photocatalytic capability of a material is fundamentally dependent on its electronic structure and its ability to absorb light and generate charge carriers.
Mechanisms of Photo-generated Charge Carrier Separation and Transfer
The fundamental mechanism of photocatalysis in semiconductor materials like manganese tellurium oxides involves a series of steps initiated by light absorption. rsc.org When a photocatalyst is irradiated with light energy equal to or greater than its band gap, electrons (e⁻) in the valence band are excited to the conduction band, leaving behind positively charged "holes" (h⁺). mdpi.com This creation of electron-hole pairs is the primary photo-excitation event.
The efficiency of a photocatalyst is heavily reliant on the effective separation and migration of these photo-generated charge carriers to the material's surface. rsc.orgmdpi.com A major limiting factor is the recombination of electrons and holes, a process that releases the absorbed energy as heat or light and reduces the number of charge carriers available for chemical reactions. rsc.org Therefore, enhancing charge separation is a key goal in photocatalyst design.
Once at the surface, these charge carriers interact with adsorbed molecules. The electrons in the conduction band can reduce molecular oxygen (O₂) to form superoxide (B77818) radicals (O₂•⁻), while the holes in the valence band can oxidize water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). rsc.orgmdpi.com These reactive oxygen species (ROS) are powerful oxidizing agents that can decompose organic pollutants into simpler, less harmful substances like CO₂ and H₂O. rsc.org The entire process, from light absorption to pollutant degradation, relies on the successful separation and transfer of charges, preventing their premature recombination. mdpi.com
Enhancing Visible Light Absorption for Photocatalytic Efficiency
A significant challenge for many semiconductor photocatalysts is their wide band gap, which often restricts their activity to the ultraviolet (UV) portion of the solar spectrum, accounting for only about 7% of sunlight. nih.gov To improve practical efficiency, it is crucial to modify these materials to absorb a larger portion of the solar spectrum, particularly visible light which constitutes about 45.8%. nih.gov
Several strategies are employed to enhance the visible light absorption of photocatalytic materials, which are applicable to manganese tellurium oxides:
Doping: Introducing metal or non-metal ions into the crystal lattice of the semiconductor can create new energy levels within the band gap. mdpi.com This can effectively reduce the energy required for photo-excitation, shifting the material's absorption profile into the visible range and thereby increasing its photocatalytic activity under sunlight. mdpi.comnih.gov For instance, doping Mn₂O₃ with zinc ions can significantly affect the surface structure and defects, which in turn alters its optical properties. nih.gov
Research into tellurium-based nanostructures shows they exhibit broad, characteristic absorption peaks within the visible light spectrum (400-1000 nm), indicating their potential for efficient use in visible-light-driven catalysis. mdpi.com
Energy Storage Systems
The unique electrochemical properties of manganese and tellurium oxides position them as promising candidates for next-generation energy storage devices. nih.gov Their application is being explored in both high-capacity rechargeable batteries and high-power supercapacitors.
Cathode Materials for Rechargeable Batteries (e.g., Lithium-Ion)
Manganese-based oxides are well-established as cathode materials for lithium-ion batteries due to their low cost, environmental benignity, and high theoretical capacity. chalcogen.ro The spinel LiMn₂O₄, for example, is a prominent cathode material known for these advantages. chalcogen.roresearchgate.net
More advanced Li-rich Mn-based layered oxides (LRM) are considered highly promising due to their exceptionally high specific capacity, which can exceed 250 mAh g⁻¹. oaepublish.com However, they often face challenges such as structural degradation during cycling. oaepublish.com Research has also been conducted on sodium-ion batteries, with materials like Na₂M₂TeO₆ being investigated, although the synthesis of a stable Na₂Mn₂TeO₆ has proven challenging. researchgate.net
The inclusion of tellurium in cathode materials is an area of growing interest. Tellurium itself is a strong candidate for electrode materials due to its high volumetric capacity and excellent electrical conductivity. researchgate.net Metal tellurides are being investigated as host materials in lithium-tellurium (Li-Te) batteries to mitigate issues like the shuttle effect and enhance electrochemical reaction dynamics. researchgate.net Computational studies using Density Functional Theory (DFT) have shown that materials like copper telluride (CuTe) can strongly anchor lithium polytellurides, suggesting its promise as a cathode material in high-performance Li-Te batteries. researchgate.net While direct research on manganese tellurium trioxide for this application is limited, the properties of related manganese oxides and metal tellurides suggest a fertile ground for future investigation.
| Cathode Material Family | Example(s) | Key Advantages | Reported Performance Metric |
| Spinel Manganese Oxide | LiMn₂O₄ | Low cost, low toxicity, high safety. chalcogen.ro | Practical specific capacity approaching 120 mAh/g. chalcogen.ro |
| Li-Rich Mn-Based Oxide | xLi₂MnO₃·(1-x)LiTMO₂ | High specific capacity (>250 mAh g⁻¹), high energy density. oaepublish.com | A cell with a B₂O₃ additive showed 221 mAh g⁻¹ after 200 cycles. oaepublish.com |
| Layered-Tunnel Hybrid | Sodium Manganese Oxide | Fast Na-ion diffusivity, high structural stability, high rate capability. nih.gov | Discharge capacity of 133.4 mAh g⁻¹ at 8 C. nih.gov |
| Metal Tellurides | CuTe | High volumetric capacity, excellent conductivity, strong anchoring of polytellurides. researchgate.net | Low activation energy (0.297 eV) for Li₂Te reaction. researchgate.net |
This table presents data for related manganese oxide and metal telluride cathode materials to provide context for the potential of manganese tellurium oxide systems.
Electrode Development for Supercapacitor Applications
Supercapacitors are energy storage devices prized for their high power density, rapid charge-discharge cycles, and long operational life. rsc.org Transition metal oxides, particularly manganese oxides, are extensively studied for pseudocapacitor electrodes, where charge is stored through fast and reversible faradaic reactions at the electrode surface. rsc.orgnih.gov
Telluride-based materials have recently garnered significant attention for supercapacitor applications. nih.gov They offer potential advantages over traditional oxides and sulfides due to their high electronic conductivity, favorable crystal structures, and excellent volumetric capacity. nih.gov Research on 2D manganese ditelluride (MnTe₂) has demonstrated its potential as a high-performance supercapacitor electrode. A symmetric device fabricated with 2D MnTe₂ achieved a specific capacitance of approximately 65 F g⁻¹ at a current density of 1 A g⁻¹, with an operating voltage window of 1.2 V. bohrium.com The 2D nanostructure provides a large surface area, which is crucial for the surface redox reactions that govern pseudocapacitance. bohrium.com
Furthermore, composite materials that combine manganese tellurides with other elements are being explored. For example, nickel-manganese telluride composites grown on heteroatom-doped graphene have been investigated as active materials for high-performance supercapacitors, aiming to leverage synergistic effects between the components. researchgate.net
| Electrode Material | System Configuration | Key Performance Metric(s) |
| 2D Manganese Ditelluride (MnTe₂) | Symmetric coin cell | Specific capacitance of ≈65 F g⁻¹ at 1 A g⁻¹; Voltage window of 1.2 V. bohrium.com |
| Bulk Manganese Ditelluride | Not specified | Specific capacitance of 68 F g⁻¹ at 0.5 A g⁻¹. bohrium.com |
| Nickel Manganese Oxide Composite | Three-electrode system | Specific capacity of 839 C g⁻¹ (2454 F g⁻¹) at 1 A g⁻¹. researchgate.net |
This table includes data on manganese telluride and related composite materials to highlight their potential in supercapacitor applications.
Computational Materials Design and Accelerated Discovery
The traditional process of materials discovery through experimental synthesis and testing is often time-consuming and resource-intensive. In recent years, computational materials science has emerged as a powerful tool to accelerate this process. tandfonline.comtandfonline.com High-throughput computational screening, driven by methods like Density Functional Theory (DFT), allows researchers to predict the properties of thousands of compounds before they are ever synthesized in a lab. tandfonline.comarxiv.org
This computational approach is highly relevant for the exploration of manganese tellurium oxide materials. By solving the fundamental quantum mechanical equations that govern electronic structure, DFT can provide insights into a material's structural stability, electronic band structure, magnetic properties, and reaction energetics. tandfonline.comacs.org These predicted properties can then be used to screen large materials databases for candidates with desirable characteristics for specific applications.
For example, in the context of photocatalysis, computational models can predict the band gap of a material, indicating its potential for visible light absorption. For energy storage, simulations can calculate ion diffusion barriers within a crystal structure, providing a measure of how quickly a battery can charge and discharge. nih.gov This data-driven approach allows for the rational design of new materials. tandfonline.com Researchers can computationally explore the effects of doping, creating alloys, or forming heterostructures to tailor material properties for optimal performance. osti.gov
This synergy between computational prediction and experimental validation creates a feedback loop that dramatically speeds up the design-build-test-learn cycle. tandfonline.com For the manganese tellurium oxide system, this means that novel compositions and structures with enhanced photocatalytic efficiency or superior energy storage capacity can be identified and prioritized for synthesis, paving the way for the accelerated discovery of next-generation materials. acs.orgosti.gov
High-Throughput Screening of Novel Manganese Tellurium Oxide Compositions
High-throughput screening (HTS), combining computational and experimental methods, is a powerful strategy for accelerating the discovery of new materials with desired properties. arxiv.orgresearchgate.net In the realm of manganese tellurium oxides, HTS can systematically explore vast compositional spaces to identify novel compounds with enhanced functionalities.
Computational Screening:
Drawing inspiration from HTS successes in other oxide systems, a computational approach for manganese tellurium oxides would involve several key steps. researchgate.netnih.gov First, a large virtual library of potential Mn-Te-O compositions and crystal structures would be generated. Then, density functional theory (DFT) calculations would be employed to predict fundamental properties such as formation energy (to assess thermodynamic stability), electronic band structure, and magnetic ordering. nih.govberkeley.edu This initial screening allows researchers to prioritize a smaller set of promising candidates for experimental synthesis, significantly reducing the time and resources required for discovery. For instance, a similar computational screening of ~1,000 Mn-based oxides was used to identify stability descriptors in acidic environments, a principle that could be adapted to screen for stability in various operating conditions. researchgate.net
Experimental Validation:
The most promising candidates identified through computational screening would then be targeted for synthesis. High-throughput experimental techniques, such as combinatorial thin-film deposition or automated solid-state synthesis, can be used to rapidly produce a wide array of compositions on a single substrate or in a multi-well plate format. These "material libraries" can then be quickly characterized for their structural and physical properties, providing rapid feedback to refine the computational models. This iterative loop of prediction and validation is crucial for efficiently navigating the complex chemical space of manganese tellurium oxides. acs.org
Integration of Theoretical Predictions with Experimental Synthesis and Characterization
The synergy between theoretical modeling and experimental work is fundamental to advancing the understanding and application of materials like MnTeO₃. imist.ma This integrated approach allows for a deeper interpretation of experimental results and provides a predictive framework for designing new materials with tailored properties.
Theoretical Predictions using Density Functional Theory (DFT):
DFT has become an indispensable tool for predicting the properties of complex materials before they are synthesized. imperial.ac.uk For MnTeO₃, DFT calculations can provide detailed insights into:
Crystal and Electronic Structure: Predicting the most stable crystal structure and calculating the electronic band gap. For example, DFT calculations for the related compound MnTiO₃ predicted an indirect band gap of 0.85 eV in its G-type antiferromagnetic phase. researchgate.net
Magnetic Properties: Determining the preferred magnetic ordering (e.g., ferromagnetic, antiferromagnetic) and estimating the magnetic moments of the ions. researchgate.net
Dielectric Properties: Calculating the Born effective charges and the dielectric tensor, which are crucial for understanding the material's response to an external electric field. researchgate.net
Experimental Synthesis and Characterization:
The theoretical predictions are then tested through experimental synthesis and characterization. High-pressure, high-temperature synthesis has been shown to be an effective method for producing novel tellurites, including an orthorhombic phase of MnTeO₃. researchgate.netcolab.ws Once synthesized, a suite of characterization techniques is employed to validate the theoretical models:
X-ray Diffraction (XRD): To determine the crystal structure and compare it with the predicted lattice parameters. frontiersin.org
Magnetic Susceptibility Measurements: To experimentally determine the magnetic ordering temperature and behavior, confirming or refining the theoretical magnetic model.
Dielectric Spectroscopy: To measure the dielectric constant and loss as a function of frequency and temperature, providing a direct comparison with calculated dielectric properties. frontiersin.org
This iterative process, where experimental findings feedback into the refinement of theoretical models, is crucial for building a comprehensive understanding of manganese tellurium oxide materials. chinesechemsoc.org
Exploration of Novel Quantum Phenomena and Structure-Property Relationships
The unique crystal structures and the presence of magnetically active manganese ions in tellurium oxides make them a fertile ground for exploring novel quantum phenomena. acs.org Understanding the intricate relationship between a material's atomic structure and its macroscopic properties is a central theme in condensed matter physics and materials science. rsc.orgumass.eduubc.ca
Novel Quantum Phenomena:
Manganese-based tellurides and oxides are at the forefront of research into topological materials, which exhibit exotic quantum phenomena. researchgate.net While much of this research has focused on compounds like MnBi₂Te₄, the principles can be extended to the broader class of manganese tellurium oxides. Potential quantum phenomena of interest include:
Quantum Anomalous Hall Effect (QAHE): This effect, characterized by a quantized Hall resistance in the absence of an external magnetic field, arises from the interplay of magnetism and topology. acs.orguol.edu.pk
Axion Electrodynamics: Certain magnetic topological insulators are predicted to host axion insulator phases, which could have applications in next-generation electronic devices. acs.org
Complex Magnetic Orders: The competition between different magnetic exchange interactions in MnTeO₃ can lead to non-collinear magnetic structures, such as canted antiferromagnetism, which are of fundamental interest. researchgate.net
Structure-Property Relationships:
The physical properties of this compound are intrinsically linked to its crystal structure. For example, the arrangement of MnO₆ octahedra and TeO₃ pyramids determines the magnetic exchange pathways and the electronic band structure. Key relationships to explore include:
Influence of Synthesis Conditions: MnTeO₃ synthesized under high pressure exhibits an orthorhombic crystal structure, which differs from phases synthesized under ambient pressure. researchgate.net This structural polymorphism implies that the physical properties can be tuned through the synthesis route.
Effect of Doping: Introducing other elements into the MnTeO₃ structure can systematically alter its properties. For instance, doping at the Mn or Te site could be used to modify the magnetic ordering temperature or the electronic band gap, a common strategy in tuning the properties of perovskite oxides. frontiersin.orgnih.gov
Dimensionality: The creation of two-dimensional (2D) quantum dots of manganese telluride has been shown to open up the bandgap due to quantum confinement effects, demonstrating how reducing dimensionality can unlock new properties. researchgate.net
By systematically studying how these structural parameters influence the magnetic and electronic properties, researchers can develop design principles for creating new manganese tellurium oxide materials with specific functionalities. libretexts.org
Q & A
Basic: What are the established synthesis methods for manganese tellurium trioxide (MnTeO₃), and how can purity be optimized?
Methodological Answer:
MnTeO₃ is typically synthesized via solid-state reactions. For example:
- Solid-State Reaction : Mix stoichiometric amounts of MnO₂ (99.99% purity) and TeO₂ (99.5% purity) in a ball mill for homogenization. Heat the mixture in a platinum crucible at 600–800°C under controlled oxygen flow for 24–48 hours to prevent oxidation side reactions .
- Precursor Verification : Use X-ray diffraction (XRD) to confirm phase purity. Impurities like Mn₃O₄ or TeO₃ can arise from incomplete reactions; adjust temperature gradients or annealing times to mitigate these .
Basic: How is the crystal structure of MnTeO₃ characterized, and what analytical techniques are critical?
Methodological Answer:
- XRD Analysis : Perform Rietveld refinement on XRD data to determine lattice parameters and space group symmetry. MnTeO₃ may adopt a monoclinic or orthorhombic structure, depending on synthesis conditions .
- Spectroscopic Techniques : Use Raman spectroscopy to identify vibrational modes of Te-O and Mn-O bonds. Compare with DFT-calculated phonon spectra to validate assignments .
- Electron Microscopy : Employ TEM/EDS to confirm elemental distribution and rule out phase segregation .
Basic: What oxidation states are exhibited by Mn and Te in MnTeO₃, and how are they experimentally validated?
Methodological Answer:
- Mn²⁺ and Te⁴⁺ : Mn typically adopts +2 (confirmed by XPS binding energy peaks at ~641 eV for Mn 2p₃/₂), while Te exists as +4 in the tellurite (TeO₃²⁻) anion .
- Redox Titration : Validate oxidation states via iodometric titration for Te⁴⁺ or cyclic voltammetry for Mn²⁺ redox activity .
Advanced: How do doping strategies (e.g., substituting Mn²⁺ with transition metals) alter the electronic and magnetic properties of MnTeO₃?
Methodological Answer:
- Doping Protocol : Substitute Mn²⁺ with Fe²⁺ or Co²⁺ via co-precipitation or sol-gel methods. Maintain inert atmospheres to prevent oxidation .
- Property Analysis :
Advanced: What are the thermal decomposition pathways of MnTeO₃, and how do they compare to TeO₃?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat MnTeO₃ at 10°C/min under argon. Observe mass loss steps corresponding to O₂ release (TeO₃²⁻ → TeO₂ + O₂↑) and MnO formation. Compare with pure TeO₃, which decomposes at ~450°C to TeO₂ .
- In Situ XRD : Track phase transitions during heating to identify intermediate phases like MnTe₂O₅ .
Advanced: How does high pressure (>50 GPa) affect the structural stability of MnTeO₃?
Methodological Answer:
- High-Pressure XRD/Raman : Use diamond anvil cells (DAC) to compress MnTeO₃. Monitor for symmetry changes (e.g., octahedral TeO₆ distortion) or coordination number increases (e.g., Te⁴⁺ transitioning from 4- to 6-coordinate) .
- DFT Simulations : Compare experimental data with computational models predicting pressure-induced phase transitions (e.g., from monoclinic to cubic) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for MnTeO₃ properties?
Methodological Answer:
- Case Study Example : If DFT predicts a phase transition at 66 GPa but experiments show stability up to 110 GPa (as seen in TeO₃ studies), re-examine approximations in exchange-correlation functionals or include spin-orbit coupling in calculations .
- Multi-Technique Validation : Cross-validate using XAFS (X-ray absorption fine structure) to probe local coordination environments and reconcile discrepancies .
Basic: What safety protocols are recommended for handling MnTeO₃ in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Mn compounds are neurotoxic, and Te oxides can cause skin irritation .
- Waste Disposal : Neutralize acidic residues before disposing via licensed hazardous waste services. Avoid aqueous drainage due to heavy metal contamination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
